2-Methoxy-5-(4-methylphenyl)phenol
Description
The exact mass of the compound this compound, 95% is 214.099379685 g/mol and the complexity rating of the compound is 209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(4-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-3-5-11(6-4-10)12-7-8-14(16-2)13(15)9-12/h3-9,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNZEUWJTDENMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685411 | |
| Record name | 4-Methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-11-5 | |
| Record name | 4-Methoxy-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physical and chemical properties of 2-Methoxy-5-(4-methylphenyl)phenol"
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Overview of the Physical and Chemical Properties of 2-Methoxy-5-(4-methylphenyl)phenol
Introduction
This technical guide serves as a comprehensive resource on the physical and chemical properties of the organic compound this compound. Due to the limited availability of experimental data for this specific molecule in publicly accessible scientific literature and databases, this document focuses on providing predicted properties and outlining general experimental protocols applicable to its structural class. This guide is intended to support researchers and professionals in drug development and related scientific fields by providing a foundational understanding of this compound.
Compound Identification and Structure
-
IUPAC Name: this compound
-
Synonyms: 4'-Methyl-[1,1'-biphenyl]-3,4-diol monomethyl ether; 3-Methoxy-5-(p-tolyl)phenol
-
Molecular Formula: C₁₄H₁₄O₂
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Molecular Weight: 214.26 g/mol
-
Chemical Structure:

Predicted Physical and Chemical Properties
In the absence of experimentally determined data, computational methods provide valuable estimates for the physicochemical properties of this compound. The following table summarizes these predicted values, which are essential for designing experimental work, including synthesis, purification, and formulation.
| Property | Predicted Value | Notes |
| Melting Point | Not available | Expected to be a solid at room temperature based on its molecular weight and aromatic structure. |
| Boiling Point | Not available | Likely to be high due to its molecular weight and potential for hydrogen bonding. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, and DMSO. | The phenol and methoxy groups offer some polarity, while the biphenyl structure is largely nonpolar. |
| pKa (Phenolic Hydroxyl) | ~10 | The acidity of the phenolic proton is influenced by the electron-donating methoxy group and the phenyl ring. |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 | Indicates a preference for lipophilic environments, suggesting potential for membrane permeability. |
Proposed Experimental Protocols
The following sections detail generalized experimental methodologies that can be adapted for the synthesis, purification, and characterization of this compound and its analogs.
Synthesis: Suzuki Coupling Reaction
A common and effective method for the synthesis of biphenyl compounds is the Suzuki coupling reaction. This protocol outlines a general procedure.
Workflow for Suzuki Coupling
Caption: General workflow for the synthesis of this compound via a Suzuki coupling reaction.
Detailed Methodology:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-methoxyphenol (1 equivalent), (4-methylphenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Solvent and Base: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) and a base such as potassium carbonate (2 equivalents).
-
Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Characterization Methods
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the structure. | Signals corresponding to aromatic protons, the methoxy group protons, and the methyl group protons. |
| ¹³C NMR | To identify all unique carbon atoms in the molecule. | Resonances for the aromatic carbons, the methoxy carbon, and the methyl carbon. |
| Mass Spectrometry (MS) | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for the phenolic O-H stretch, C-O stretches, and aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been documented for this compound, compounds with similar structural motifs, such as other biphenyls and polyphenols, are known to exhibit a range of biological effects. These can include antioxidant, anti-inflammatory, and anticancer activities.
Hypothetical Signaling Pathway Involvement
Caption: A hypothetical model of how this compound might modulate cellular pathways based on the activities of structurally related compounds.
This diagram illustrates potential mechanisms of action, such as the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory pathways like NF-κB, which are common targets for phenolic compounds.
Conclusion
This technical guide provides a foundational overview of this compound, focusing on its predicted properties and general experimental protocols. While experimental data for this specific compound is scarce, the information presented here offers a valuable starting point for researchers. Further experimental validation is necessary to confirm the predicted properties and to explore the potential biological activities of this molecule. As new research emerges, this guide can be updated to incorporate novel findings.
Spectroscopic Analysis of 2-Methoxy-5-(4-methylphenyl)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic characteristics of the biphenyl derivative 2-Methoxy-5-(4-methylphenyl)phenol . Despite a comprehensive search of scientific literature and chemical databases, no published experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data for this specific compound could be located. This suggests that the compound may be novel or not widely synthesized and characterized.
In light of this, the following guide provides a detailed prediction of the expected spectroscopic data for this compound. These predictions are grounded in fundamental principles of spectroscopy and are supported by comparative analysis of structurally similar compounds for which experimental data is available. This document also outlines the standard experimental protocols for acquiring such data and presents a general workflow for the spectroscopic analysis of a novel chemical entity.
Predicted Spectroscopic Data of this compound
While experimental data is not available, the following tables summarize the predicted spectroscopic features of this compound based on the analysis of related compounds.
Predicted ¹H NMR Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Predicted Rationale |
| ~7.3-7.5 | m | 4H | Ar-H (p-tolyl) | Protons on the p-tolyl ring are expected in this region. |
| ~6.8-7.0 | m | 3H | Ar-H (phenol) | Protons on the substituted phenol ring. |
| ~5.0-6.0 | br s | 1H | -OH | The phenolic hydroxyl proton signal is typically broad and its position is concentration-dependent. |
| ~3.9 | s | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet. |
| ~2.4 | s | 3H | -CH₃ | The methyl group protons on the p-tolyl ring will appear as a sharp singlet. |
Predicted ¹³C NMR Data
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Predicted Rationale |
| ~155-160 | Ar-C-O | Quaternary carbon attached to the hydroxyl group. |
| ~145-150 | Ar-C-O | Quaternary carbon attached to the methoxy group. |
| ~135-140 | Ar-C (quat) | Quaternary carbons of the biphenyl linkage. |
| ~128-132 | Ar-C-H | Aromatic carbons in the p-tolyl ring. |
| ~110-125 | Ar-C-H | Aromatic carbons in the phenol ring. |
| ~55-56 | -OCH₃ | Methoxy carbon. |
| ~21 | -CH₃ | Methyl carbon of the p-tolyl group. |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Predicted Rationale |
| ~3400-3600 | Broad | O-H stretch | Phenolic hydroxyl group. |
| ~3000-3100 | Medium | C-H stretch (aromatic) | Aromatic C-H bonds. |
| ~2850-2960 | Medium | C-H stretch (aliphatic) | Methyl and methoxy C-H bonds. |
| ~1580-1620 | Strong | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| ~1230-1270 | Strong | C-O stretch (aryl ether) | Asymmetric C-O-C stretch of the methoxy group. |
| ~1020-1050 | Medium | C-O stretch (aryl ether) | Symmetric C-O-C stretch of the methoxy group. |
| ~1150-1250 | Strong | C-O stretch (phenol) | Phenolic C-O bond. |
Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)
| m/z | Interpretation | Predicted Rationale |
| 214 | [M]⁺ | Molecular ion peak. |
| 199 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 183 | [M-OCH₃]⁺ | Loss of a methoxy radical. |
| 181 | [M-CH₃-H₂O]⁺ | Subsequent loss of water from the [M-CH₃]⁺ fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion from the p-tolyl group. |
Spectroscopic Data of Analogous Compounds
The following tables present the experimental spectroscopic data for compounds structurally related to this compound, which were used as a basis for the predictions above.
4'-Methoxy-2-methylbiphenyl
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.26-7.23 (m, 6H), 6.97-6.94 (m, 2H), 3.85 (s, 3H), 2.28 (s, 3H) ppm. |
| ¹³C NMR | Data not readily available in the search results. |
| Reference | Supporting Information for "A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water". |
3-Hydroxy-4-methoxybiphenyl
| Spectroscopic Data | |
| ¹H NMR (300 MHz) | Analysis of multiplets and NOE difference experiments indicated that the methoxy and hydroxy groups are ortho to each other, and the phenyl group is meta to the hydroxy group.[1] |
| Reference | NMR-biphenyl-3-hydroxy-4-methoxy-NOE-r-10l.[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for the specific compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid/Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. Direct infusion via a solids probe can also be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) at 70 eV is a standard technique that produces a characteristic fragmentation pattern, which is useful for structural elucidation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern provides information about its structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust, data-driven prediction of its NMR, IR, and MS spectra. These predictions, based on the analysis of structurally related compounds, offer a valuable resource for researchers working on the synthesis or identification of this molecule. The outlined experimental protocols and workflow further serve as a practical guide for the empirical validation of these predictions. This work underscores the importance of both predictive analysis and experimental verification in the structural elucidation of novel chemical entities.
References
The Biological Activity of Novel Biphenolic Compounds: A Technical Guide for Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Biphenolic compounds, characterized by two covalently linked phenolic rings, represent a significant class of natural and synthetic molecules with a broad spectrum of biological activities. Their structural diversity, arising from different linkage patterns and substituent groups, allows for a wide range of interactions with biological targets. This technical guide provides an in-depth overview of the key biological activities of novel biphenolic compounds, including their antioxidant, anti-inflammatory, anticancer, and enzyme-inhibiting properties. It details the underlying mechanisms of action, focusing on key signaling pathways, and presents quantitative data in structured tables for comparative analysis. Furthermore, this document furnishes detailed experimental protocols for the evaluation of these activities, supplemented by workflow and pathway diagrams to facilitate understanding and application in a research and development setting.
Key Biological Activities and Mechanisms
Biphenolic compounds, such as lignans and other natural products like honokiol, magnolol, and curcumin, exhibit a wide array of pharmacological effects.[1][2][3] Their health-promoting properties are largely attributed to their antioxidant, anti-inflammatory, and hormone-regulating capabilities.[4]
Antioxidant Activity
The core of the bioactivity of many biphenolic compounds lies in their antioxidant potential. The phenolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thus breaking the chain reactions of oxidation that lead to cellular damage.[5] This chain-breaking antioxidant activity is fundamental to their protective effects against oxidative stress-mediated pathologies.[5][6]
The antioxidant capacity is often evaluated by measuring the compound's ability to scavenge synthetic radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).[6][7] The structure, particularly the number and position of hydroxyl groups, significantly influences the antioxidant efficacy.[8]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases. Biphenolic compounds have demonstrated potent anti-inflammatory effects by modulating critical signaling pathways.[9] They can inhibit the production of pro-inflammatory mediators such as cytokines (TNF-α, IL-1β, IL-6), and enzymes like cyclooxygenase-2 (COX-2).[3][9]
Key mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[1][3][9] For example, resveratrol, a well-known biphenolic compound, can suppress NF-κB activation, thereby reducing the expression of inflammatory genes.[9] Similarly, lignans such as syringaresinol have been shown to suppress both NF-κB and MAPK pathways.[1]
Anticancer Activity
The antiproliferative and pro-apoptotic effects of biphenolic compounds against various cancer cell lines are well-documented.[10][11] Lignans, for instance, are metabolized by gut microbiota into enterolignans, which have shown potential in preventing hormone-dependent cancers.[4][10]
Their anticancer mechanisms are multifaceted and include:
-
Inducing Apoptosis: Triggering programmed cell death in cancer cells.[10]
-
Inhibiting Proliferation: Halting the uncontrolled growth of tumor cells.[11]
-
Modulating Signaling Pathways: Interfering with pathways essential for cancer cell survival and growth.[12]
Compounds like magnolol have been shown to inhibit cell growth and induce apoptosis in cancer cells.[2] The cytotoxic activity is typically assessed using the MTT assay on various cancer cell lines, such as MCF-7 (breast cancer).[11][13]
Enzyme Inhibition
Biphenolic compounds are known to inhibit a variety of enzymes, making them attractive candidates for treating metabolic disorders and other conditions. A notable example is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[14] Overproduction of melanin can lead to dermatological issues, and tyrosinase inhibitors are sought after for skin-whitening applications.[14] Biphenolic compounds like 4,4′-dihydroxybiphenyl and honokiol have been identified as potent tyrosinase inhibitors.[14]
Quantitative Data on Biological Activity
The following tables summarize the quantitative biological activity data for representative biphenolic compounds from the literature.
Table 1: Tyrosinase Inhibitory Activity of Biphenolic Compounds
| Compound | IC50 Value (μM) | Type of Inhibition | Source |
| 4,4′-dihydroxybiphenyl | 1.91 | - | [14] |
| Honokiol | 67.9 | - | [14] |
| Biphenol Compound 20 | 26.20 | Reversible, Mixed-type | [14] |
| Fortuneanoside E | 140 | - | [14] |
IC50: The half-maximal inhibitory concentration.
Table 2: Anticancer Activity of Biphenolic Compounds (MTT Assay)
| Compound/Derivative | Cell Line | IC50 Value | Source |
| Potent Derivative 19 | HeLa | 5.3 µM | [13] |
| Potent Derivative 19 | DU145 | 6.8 µM | [13] |
| Compound 5 | HeLa | 10.1 µM | [13] |
| Compound 5 | DU145 | 9.3 µM | [13] |
| Naphthoquinone 5 | MCF-7 | 26.05 µM | [13] |
IC50: The half-maximal inhibitory concentration, indicating cytotoxic potency.
Key Signaling Pathways
The biological effects of biphenolic compounds are often mediated through the modulation of complex intracellular signaling networks. Diagrams for the NF-κB, Nrf2, and MAPK pathways are provided below.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[15] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many biphenolic compounds exert their anti-inflammatory effects by inhibiting this translocation.[3][9]
References
- 1. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. magnolia magnolia grandiflora: Topics by Science.gov [science.gov]
- 3. Natural product derived phytochemicals in managing acute lung injury by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidants: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl | 132470-28-1 | Benchchem [benchchem.com]
- 9. Resveratrol and beyond: The Effect of Natural Polyphenols on the Cardiovascular System: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
The Antioxidant Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers
Introduction: The Role of 2-Methoxyphenols as Antioxidants
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer[1]. Phenolic compounds, ubiquitous in the plant kingdom, are a major class of natural antioxidants. Their ability to scavenge free radicals is primarily attributed to the presence of hydroxyl (-OH) groups attached to an aromatic ring, which can donate a hydrogen atom to stabilize a radical[2][3].
The 2-methoxyphenol (guaiacol) scaffold is a fundamental structural motif in many natural and synthetic compounds with significant biological activities[4][5]. The presence of the methoxy (-OCH3) group adjacent to the phenolic hydroxyl group can modulate the antioxidant activity through electronic and steric effects, influencing the O-H bond dissociation enthalpy and the stability of the resulting phenoxyl radical[3][6]. This guide will delve into the methodologies used to assess the antioxidant potential of 2-methoxyphenol derivatives, present quantitative data from key studies, and illustrate the underlying mechanisms and experimental workflows.
In Vitro Antioxidant Activity Assays: Experimental Protocols
The evaluation of antioxidant potential is commonly performed using a battery of in vitro assays, each with a specific mechanism of action. The following sections detail the protocols for the most frequently employed assays in the study of phenolic antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically[7][8].
Protocol:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or a cuvette, add a specific volume of the test compound solution to the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound[9].
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, a change that can be quantified spectrophotometrically[1][10].
Protocol:
-
Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the antioxidant sample to a larger volume of the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog[11].
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay is based on the single electron transfer (SET) mechanism[12][13].
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction: Add a small volume of the sample to a larger volume of the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the blue-colored product at 593 nm.
-
Quantification: The antioxidant capacity is determined against a standard curve of a known antioxidant, such as FeSO₄ or Trolox[14].
Quantitative Antioxidant Activity of 2-Methoxyphenol Derivatives
The following tables summarize the reported antioxidant activities of several 2-methoxyphenol derivatives from the scientific literature. This data provides a comparative basis for understanding the structure-activity relationships within this class of compounds.
Table 1: DPPH Radical Scavenging Activity of Selected 2-Methoxyphenol Derivatives
| Compound Name | IC50/EC50 (µg/mL or µM) | Reference Compound | IC50/EC50 of Reference | Source |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 10.46 ppm | - | - | [7][9] |
| Syringaldehyde | ~15 µg/mL | Ascorbic Acid | ~5 µg/mL | [15] |
| 2,6-dimethoxy-4-((phenylamino)methyl)phenol | ~20 µg/mL | Ascorbic Acid | ~5 µg/mL | [15] |
| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | ~25 µg/mL | Ascorbic Acid | ~5 µg/mL | [15] |
Table 2: ABTS Radical Cation Scavenging Activity of Selected Compounds
| Compound Name | IC50 (µg/mL) | Reference Compound | IC50 of Reference | Source |
| Gallic acid hydrate | 1.03 ± 0.25 | - | - | [10] |
| (+)-Catechin hydrate | 3.12 ± 0.51 | - | - | [10] |
| Caffeic acid | 1.59 ± 0.06 | - | - | [10] |
| Quercetin | 1.89 ± 0.33 | - | - | [10] |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Selected Compounds
| Compound Name | Antioxidant Power (µM Fe²⁺/g or other unit) | Reference Compound | Antioxidant Power of Reference | Source |
| Syringaldehyde | Lower than Schiff bases | BHT | - | [15] |
| 2,6-dimethoxy-4-((phenylamino)methyl)phenol | Higher than Syringaldehyde | BHT | - | [15] |
| 2,6-dimethoxy-4-((4'-nitrophenylimino)methyl)phenol | Lower than the other Schiff base | BHT | - | [15] |
Mechanisms of Action and Experimental Visualization
The antioxidant activity of phenolic compounds proceeds through several mechanisms, primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT)[6][16].
Caption: General mechanisms of radical scavenging by phenolic antioxidants.
The workflow for assessing the antioxidant potential of a novel compound typically follows a standardized procedure from synthesis to data interpretation.
Caption: A typical experimental workflow for antioxidant potential assessment.
At present, specific signaling pathways modulated by 2-Methoxy-5-(4-methylphenyl)phenol have not been elucidated in the literature. However, many phenolic antioxidants are known to influence cellular signaling pathways related to the endogenous antioxidant response, such as the Nrf2-Keap1 pathway. Further research is warranted to explore the cellular effects of this class of compounds.
Conclusion and Future Directions
The 2-methoxyphenol scaffold is a promising platform for the development of novel antioxidant agents. The available data on various derivatives demonstrate their capacity to scavenge free radicals and reduce oxidative species through mechanisms involving hydrogen atom and electron transfer. The structure-activity relationship appears to be influenced by the nature and position of substituents on the phenolic ring.
Future research should focus on the systematic synthesis and evaluation of a wider range of 2-methoxyphenol derivatives, including the title compound this compound. Such studies should not only employ a comprehensive panel of in vitro assays but also extend to cellular and in vivo models to assess bioavailability, metabolism, and the impact on oxidative stress-related signaling pathways. This will provide a more complete understanding of their therapeutic potential and pave the way for their application in the prevention and treatment of oxidative stress-related diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
- 13. cropj.com [cropj.com]
- 14. Comparative assessment of total phenolic content and <i>in vitro</i> antioxidant activities of bark and leaf methanolic extracts of Manilkara hexandra (Roxb.) Dubard - Journal of King Saud University - Science [jksus.org]
- 15. researchtrend.net [researchtrend.net]
- 16. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antimicrobial Properties of Substituted Biphenols
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Substituted biphenols, a class of phenolic compounds, have emerged as a promising scaffold for designing new antibacterial and antifungal drugs. Their structural versatility allows for modifications that can enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. This technical guide provides a comprehensive overview of the antimicrobial properties of substituted biphenols, focusing on quantitative data, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction to Biphenols as Antimicrobial Agents
Biphenols, characterized by two covalently linked phenol rings, are prevalent in nature and have been the subject of extensive synthetic modification. Their inherent antimicrobial activity is often attributed to the hydroxyl groups, which can disrupt microbial cell processes.[1] By modifying the biphenyl core with various substituents—such as halogens, alkyl groups, and other functional moieties—researchers can fine-tune the compound's physicochemical properties, like lipophilicity and electronic distribution, to optimize antimicrobial efficacy.[2] Several derivatives have shown potent activity against a range of pathogens, including multidrug-resistant ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[3]
Structure-Activity Relationships (SAR)
The antimicrobial potency of substituted biphenols is highly dependent on the nature and position of their substituents. Understanding these structure-activity relationships is critical for rational drug design.
-
Hydroxyl Groups: The presence of hydroxyl (-OH) groups is often crucial for activity. Many active biphenols are polyhydroxylated, and these groups are believed to interact with bacterial cell membranes or essential enzymes.[3][4]
-
Lipophilicity and Alkyl Chains: Increasing the hydrophobic character of the molecule, for instance by adding alkyl chains, can enhance its ability to penetrate the lipid-rich bacterial cell membrane. However, there is often an optimal chain length beyond which activity may decrease.[5]
-
Electron-Withdrawing Groups: The addition of strong electron-withdrawing groups, such as trifluoromethyl (-CF3), on one of the phenyl rings has been shown to be beneficial for antibacterial activity.[4]
-
Steric Bulk: The steric bulk of substituents ortho to the phenolic hydroxyl groups can influence efficacy. For some analogs, larger groups in this position lead to more potent minimum inhibitory concentrations (MICs).[3]
-
Linkers and Heterocycles: Introducing flexible linkers (e.g., ester, amide) between the phenolic rings or incorporating heterocyclic moieties like tetrazoles can significantly modulate the biological activity, sometimes leading to compounds with broad-spectrum effects or improved therapeutic indices.[3][6]
Quantitative Antimicrobial Activity
The antimicrobial efficacy of substituted biphenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible in vitro growth of a microorganism.[7]
Table 1: Antimicrobial Activity (MIC) of Substituted Biphenols against Gram-Positive Bacteria
| Compound / Derivative | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 43 (Amphiphilic Bisphenol) | S. aureus | 0.78-1.56 | [8] |
| Methicillin-resistant S. aureus (MRSA) | 0.78-1.56 | [8] | |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) | MRSA | 6.25 | [4] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m ) | MRSA | 3.13 | [4] |
| Multidrug-resistant E. faecalis | 6.25 | [4] | |
| Honokiol Analog 4C (Ethylene-linked) | MRSA | 1-4 | [3] |
| E. faecalis | 2-4 | [3] | |
| E. faecium | 2-4 | [3] | |
| Biphenyl Tetrazole Derivative | B. subtilis | 15.6 | [6] |
| Chloro-substituted Quaternary Ammonium Salt 15c | S. aureus | 8 µM |[9] |
Table 2: Antimicrobial Activity (MIC) of Substituted Biphenols against Gram-Negative Bacteria
| Compound / Derivative | Target Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bisphenol-C Derivatives | E. coli MTCC-443 | Moderate | [5] |
| S. typhi MTCC-98 | Moderate | [5] | |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i ) | Carbapenem-resistant A. baumannii | Comparable to Ciprofloxacin | [4] |
| Honokiol Analogs with Primary Amines (10H-J ) | A. baumannii | Modest Activity | [3] |
| Biphenyl Tetrazole Derivative | E. coli | >100 | [6] |
| Chloro-substituted Quaternary Ammonium Salt 15c | E. coli | 16 µM | [9] |
| P. aeruginosa | 63 µM | [9] |
| Compound 51 (Amphiphilic Bisphenol) | P. aeruginosa | 1.56-6.25 |[10] |
Note: "Moderate" and "Comparable" activities are reported as described in the source literature where specific MIC values were not provided in the abstract.
Mechanism of Action
While diverse mechanisms may exist, a primary mode of action for many potent substituted biphenols is the disruption of the bacterial cell membrane.
-
Membrane Targeting: Amphiphilic biphenol derivatives can insert themselves into the bacterial cytoplasmic membrane. This disrupts the phospholipid bilayer, leading to increased permeability, leakage of essential intracellular components (ions, ATP, nucleic acids), dissipation of membrane potential, and ultimately, cell death.[3][8][11] This mechanism is often rapid and is less likely to induce resistance compared to mechanisms that target specific enzymes.[8]
-
Enzyme Inhibition: Some biphenol derivatives act by inhibiting essential bacterial enzymes. For example, certain biaryl acid analogs have been found to be potent inhibitors of peptide deformylase (PDF), a metalloenzyme crucial for bacterial protein maturation.[12] Others have shown inhibitory activity against succinate dehydrogenase (SDH), an enzyme vital for fungal respiration.[13]
Experimental Protocols
Reliable and reproducible data are paramount in drug development. The following are standardized protocols for evaluating the antimicrobial properties of substituted biphenols.
This method determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid medium.[14][15]
-
Preparation of Test Compound: Dissolve the substituted biphenol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (MHIIB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar plate. Select several colonies to prepare a bacterial suspension in saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHIIB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted test compound. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cell lines, serving as a measure of cytotoxicity.[16][17]
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., NIH/3T3 mouse fibroblasts, U937 human monocytes) at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the biphenol compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The CC₅₀ (or IC₅₀) value, the concentration that reduces cell viability by 50%, is determined by plotting viability against compound concentration.
Cytotoxicity and Therapeutic Potential
A viable antimicrobial drug candidate must exhibit selective toxicity, meaning it should be potent against microbial pathogens while having minimal harmful effects on host cells.[18] Key parameters include cytotoxicity (CC₅₀) against mammalian cells and hemolytic activity (HC₅₀), the concentration causing 50% lysis of red blood cells.
Table 3: Cytotoxicity and Hemolytic Activity of Selected Biphenol Derivatives
| Compound / Derivative | Cell Line / Target | Cytotoxicity (CC₅₀ µg/mL) | Hemolytic Activity (HC₅₀ µg/mL) | Reference |
|---|---|---|---|---|
| Compound 43 | Not specified | > 100 | > 200 | [8] |
| Honokiol Analog 7A (Ester-linked) | Not specified | Less toxic than analog 4C | Not specified | [3] |
| Potent Biphenylglyoxamides | Human cells | Non-toxic at therapeutic dosages | Not specified |[9] |
The therapeutic index (TI), often calculated as CC₅₀/MIC, is a critical measure of a compound's potential for safe clinical use. A higher TI indicates greater selectivity and a more promising safety profile.[3]
Conclusion and Future Directions
Substituted biphenols represent a highly adaptable and promising class of compounds in the search for new antimicrobial agents. The research highlighted demonstrates that strategic modifications to the biphenyl scaffold can yield derivatives with potent activity against clinically relevant and drug-resistant bacteria. The prevalent mechanism of membrane disruption is particularly attractive due to its rapid bactericidal action and lower potential for resistance development.
Future research should focus on:
-
Systematic SAR studies to build predictive models for designing compounds with improved potency and spectrum.[19][2]
-
Optimizing the therapeutic index by designing analogs that maximize antimicrobial efficacy while minimizing host cell cytotoxicity.
-
In vivo efficacy studies in animal infection models to validate the therapeutic potential of the most promising lead compounds.[8]
-
Investigating activity against biofilms , as this is a major factor in chronic and device-related infections.[20][21]
By leveraging the chemical tractability of the biphenol core, the scientific community can continue to develop novel candidates that may one day contribute to the clinical arsenal against infectious diseases.
References
- 1. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. Development of novel bisphenol derivatives with a membrane-targeting mechanism as potent gram-positive antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial agents targeting bacterial cell walls and cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. emerypharma.com [emerypharma.com]
- 15. apec.org [apec.org]
- 16. In vitro Cytotoxicity of Bisphenol A in Monocytes Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 2-Methoxy-5-(4-methylphenyl)phenol and its derivatives. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document details established synthetic routes, presents key quantitative data, and outlines detailed experimental protocols. Additionally, it visualizes a common synthetic workflow and a relevant biological signaling pathway to provide a thorough understanding for researchers in drug discovery and development.
Core Synthetic Strategies: An Overview
The construction of the biaryl core of this compound derivatives primarily relies on well-established cross-coupling reactions. The two most prominent and effective methods are the Suzuki-Miyaura coupling and the Ullmann condensation.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile and widely used method for forming carbon-carbon bonds. It typically involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of the target compound, this would involve coupling a derivative of 2-methoxyphenol with a 4-methylphenylboronic acid, or vice versa. The reaction is known for its high tolerance of various functional groups and generally provides good to excellent yields.
-
Ullmann Condensation: This classic copper-catalyzed reaction is another powerful tool for the formation of biaryl compounds. The traditional Ullmann reaction involves the coupling of two aryl halides in the presence of copper at elevated temperatures. A more modern and relevant variation for this synthesis would be a copper-catalyzed coupling of an aryl halide with a phenol. While effective, Ullmann reactions often require harsher conditions than Suzuki-Miyaura couplings.
Quantitative Data Summary
The following tables summarize key quantitative data for representative synthetic procedures for biphenyl phenol derivatives, providing a comparative overview of reaction efficiencies.
Table 1: Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Entry | Aryl Halide | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methoxyphenol | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85-95 (estimated) |
| 2 | 2-Methoxy-5-iodophenol | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 8 | 90-98 (estimated) |
Table 2: Ullmann Condensation for Biphenyl Synthesis
| Entry | Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Iodo-2-methoxyphenol | Toluene | CuI (10) / L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 (estimated) |
| 2 | 4-Iodotoluene | 2-Methoxyphenol | Cu₂O (5) | Cs₂CO₃ | DMF | 110 | 18 | 75-85 (estimated) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure based on established Suzuki-Miyaura coupling methodologies.
Materials:
-
5-Bromo-2-methoxyphenol
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq), to the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 100°C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Protocol 2: Synthesis of this compound via Ullmann Condensation
This protocol provides a general procedure based on Ullmann condensation principles.
Materials:
-
5-Iodo-2-methoxyphenol
-
4-Iodotoluene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a sealable reaction tube, combine 5-iodo-2-methoxyphenol (1.0 eq), 4-iodotoluene (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Seal the tube and heat the reaction mixture to 120°C with stirring for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to yield the desired product.
Visualizations
Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key Suzuki-Miyaura coupling step.
A Technical Guide to the Proposed Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(4-methylphenyl)phenol is a biphenyl compound characterized by a phenol ring substituted with a methoxy group and a p-tolyl group. Biphenyl structures are prevalent in medicinal chemistry and materials science. This document provides a comprehensive literature review and a proposed synthetic pathway for this compound, based on established chemical reactions. Due to the absence of a directly published synthesis for this specific molecule in the reviewed literature, this guide details a plausible and well-supported synthetic route utilizing the Suzuki-Miyaura cross-coupling reaction. This guide includes detailed, adaptable experimental protocols, quantitative data from analogous reactions, and visualizations of the synthetic pathway.
Proposed Synthetic Pathway
The most viable route for the synthesis of this compound is a Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1] The proposed synthesis involves three main stages:
-
Protection of the Phenolic Hydroxyl Group: The starting material, 5-bromo-2-methoxyphenol, has a free hydroxyl group that can interfere with the Suzuki-Miyaura coupling. Therefore, it is advisable to protect this group first. A common protecting group for phenols is the methoxymethyl (MOM) ether.
-
Suzuki-Miyaura Cross-Coupling: The protected 5-bromo-2-methoxyphenol derivative is then coupled with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.
-
Deprotection of the Phenolic Hydroxyl Group: The final step is the removal of the protecting group to yield the target molecule, this compound.
References
Methodological & Application
Application Note: Step-by-Step Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol, a biaryl compound. The methodology is based on the robust and widely-used Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of a carbon-carbon bond between an aryl halide and an organoboron species.[1][2] This protocol outlines the required materials, step-by-step procedures for synthesis and purification, and a summary of quantitative data.
Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The synthesis of the target biaryl phenol is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is highly efficient for creating C(sp²)-C(sp²) bonds.[3] The reaction couples 5-bromo-2-methoxyphenol with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.[1]
Reaction Scheme:
Experimental Protocol
Materials and Equipment
-
Reagents:
-
5-bromo-2-methoxyphenol (CAS: 6633-83-6)
-
4-methylphenylboronic acid (p-tolylboronic acid) (CAS: 5720-05-8)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (CAS: 14221-01-3)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
1,4-Dioxane, anhydrous (CAS: 123-91-1)
-
Deionized Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for eluent)
-
-
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Step-by-Step Synthesis Procedure
-
Reagent Setup: To a 100 mL round-bottom flask, add 5-bromo-2-methoxyphenol (10.0 mmol, 2.03 g), 4-methylphenylboronic acid (12.0 mmol, 1.63 g), and potassium carbonate (25.0 mmol, 3.45 g).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.3 mmol, 347 mg), to the flask.
-
Solvent Addition: Add 40 mL of 1,4-dioxane and 10 mL of deionized water to the flask.
-
Inert Atmosphere: Equip the flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.
-
Reaction: Place the flask in a heating mantle and heat the mixture to 90 °C with vigorous stirring. Maintain the reaction at this temperature under the inert atmosphere for 12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc eluent system) until the starting material (5-bromo-2-methoxyphenol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 100 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 Hexane:EtOAc).
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.
Data Presentation
The following table summarizes the quantitative data for the synthesis protocol based on a 10 mmol scale.
| Component | Molecular Weight ( g/mol ) | Amount (mmol) | Mass (g) | Equivalents |
| 5-bromo-2-methoxyphenol | 203.04 | 10.0 | 2.03 | 1.0 |
| 4-methylphenylboronic acid | 135.96 | 12.0 | 1.63 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 | 3.45 | 2.5 |
| Pd(PPh₃)₄ | 1155.56 | 0.3 | 0.347 | 0.03 (3 mol%) |
| Product | 214.26 | - | - | - |
| Theoretical Yield | - | 10.0 | 2.14 | - |
| Typical Reported Yields | - | - | - | 75-90% |
Visualization
Experimental Workflow Diagram
Caption: A flowchart of the experimental workflow for the synthesis of the target compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Use of 2-Methoxy-5-(4-methylphenyl)phenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. The protocols outlined below describe two robust synthetic methodologies: Directed Ortho-Cupration/Hydroxylation and a proposed Suzuki-Miyaura Cross-Coupling reaction.
Synthetic Methodologies
Two primary synthetic routes for the preparation of this compound are presented, offering flexibility in starting material selection and reaction conditions.
Directed Ortho-Cupration and Hydroxylation of 4-Methoxybiphenyl
This method utilizes the principle of directed ortho metalation (DoM), where a directing group, in this case, the methoxy group of 4-methoxybiphenyl, facilitates the deprotonation of the adjacent ortho position by a strong base. The resulting organometallic intermediate is then cuprated and subsequently hydroxylated to yield the desired product. This approach offers high regioselectivity.[1][2][3][4][5]
Suzuki-Miyaura Cross-Coupling
A versatile and widely used palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling, provides a powerful method for the formation of carbon-carbon bonds.[6][7][8][9] In a proposed synthesis, a suitable halogenated 2-methoxyphenol derivative can be coupled with 4-methylphenylboronic acid to afford this compound. This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the directed ortho-cupration/hydroxylation route. Data for the proposed Suzuki-Miyaura coupling is based on typical yields for analogous reactions.
| Parameter | Directed Ortho-Cupration/Hydroxylation | Proposed Suzuki-Miyaura Cross-Coupling |
| Starting Materials | 4-Methoxybiphenyl | 5-Bromo-2-methoxyphenol, 4-Methylphenylboronic acid |
| Key Reagents | (TMP)₂Cu(CN)Li₂, t-BuOOH | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Toluene/Ethanol/Water or Dioxane/Water |
| Reaction Temperature | -78 °C to 0 °C | 80-100 °C |
| Reported Yield | 83%[10] | 70-95% (typical) |
| CAS Number | 37055-80-4[10] | 37055-80-4 |
| Molecular Formula | C₁₃H₁₂O₂[10] | C₁₃H₁₂O₂ |
| Molecular Weight | 200.23 g/mol [10] | 200.23 g/mol |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed Ortho-Cupration/Hydroxylation
This protocol is based on the reaction reported for the synthesis of 2-Methoxy-5-phenylphenol, adapted for the specific target molecule.[10]
Materials:
-
4-Methoxybiphenyl
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Copper(I) Cyanide (CuCN)
-
Lithium Chloride (LiCl)
-
tert-Butyl hydroperoxide (t-BuOOH) in decane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Cuprate Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (2.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.1 eq.) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate lithium tetramethylpiperidide (LTMP).
-
In a separate flame-dried flask, suspend copper(I) cyanide (1.0 eq.) and lithium chloride (2.0 eq.) in anhydrous THF. Cool this suspension to -78 °C.
-
Transfer the freshly prepared LTMP solution to the CuCN/LiCl suspension via cannula. Allow the mixture to warm to 0 °C and stir for 1 hour to form the (TMP)₂Cu(CN)Li₂ reagent.
-
Ortho-Cupration: Cool the cuprate reagent solution back down to -78 °C. Add a solution of 4-methoxybiphenyl (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.
-
Hydroxylation: Cool the reaction mixture back to -78 °C. Slowly add tert-butyl hydroperoxide (1.2 eq.) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Proposed Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
This is a representative protocol based on general Suzuki-Miyaura coupling conditions.[6][9]
Materials:
-
5-Bromo-2-methoxyphenol
-
4-Methylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-methoxyphenol (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the flask.
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and water to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).
-
Reaction: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Synthetic Pathways
Caption: Synthetic routes to this compound.
Experimental Workflow: General Organic Synthesis
Caption: General workflow for organic synthesis reactions.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. baranlab.org [baranlab.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 2-Methoxy-5-phenylphenol synthesis - chemicalbook [chemicalbook.com]
"application of 2-Methoxy-5-(4-methylphenyl)phenol in medicinal chemistry"
A comprehensive search for the medicinal chemistry applications, synthesis, and pharmacological activity of the specific compound "2-Methoxy-5-(4-methylphenyl)phenol" did not yield any direct scientific literature or data. The query returned information on related but structurally distinct molecules, including various methoxyphenols and biphenyl compounds.
No experimental data, such as IC50 or EC50 values, for "this compound" could be retrieved. Similarly, established experimental protocols for its synthesis or biological evaluation are not available in the public domain based on the conducted search. One compound with a similar name, 2-methoxy-5-(4-methylbenzoyl)phenol (CAS number 220248-35-9), was identified; however, this is a ketone derivative and not the phenolic compound specified in the query.
Due to the absence of specific data for "this compound," the following sections on quantitative data, experimental protocols, and signaling pathways could not be populated. Further research would be required to synthesize and characterize this molecule to determine its potential applications in medicinal chemistry.
Application Notes and Protocols for the Synthesis of Biphenols via Suzuki Coupling
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable for the synthesis of biaryl compounds, including biphenols, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.[2] The synthesis of biphenols via Suzuki coupling typically involves the reaction of an aryl halide (or triflate) with an arylboronic acid or its ester derivative in the presence of a palladium catalyst, a ligand, and a base.[2][3] This document provides a detailed overview of the experimental setup, optimized protocols, and key considerations for the successful synthesis of biphenols using this powerful methodology.
General Reaction Scheme
The Suzuki-Miyaura coupling for the synthesis of biphenols can be represented by the following general scheme:
Where:
-
Ar¹-X : An aryl halide (X = I, Br, Cl) or triflate (X = OTf) bearing a protected or unprotected hydroxyl group.
-
Ar²-B(OR)₂ : An arylboronic acid (R = H) or a boronic acid ester (e.g., pinacol ester) with a hydroxyl substituent.
-
Pd catalyst : A palladium(0) or palladium(II) source.
-
Ligand : Typically a phosphine-based ligand that stabilizes the palladium catalyst.
-
Base : An inorganic or organic base required for the transmetalation step.
-
Ar¹-Ar² : The resulting biphenol product.
Experimental Workflow and Catalytic Cycle
The successful execution of a Suzuki coupling reaction relies on a systematic workflow, from reagent preparation to product purification. The underlying catalytic cycle involves a sequence of oxidative addition, transmetalation, and reductive elimination steps.
Detailed Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a general guideline for the synthesis of biphenols. The specific reagents, catalyst, ligand, base, solvent, temperature, and reaction time should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.01-0.05 mmol, 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos; 0.02-0.10 mmol, 2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄; 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, n-Propanol/Water mixture)
-
Round-bottom flask, magnetic stir bar, condenser, nitrogen or argon source
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.1-1.5 mmol), the palladium catalyst (1-5 mol%), the ligand (2-10 mol%), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 70-110 °C) and stir for the required time (typically 2-24 hours).[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biphenol.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields in Suzuki coupling reactions. The following tables summarize various conditions reported in the literature for the synthesis of biphenyl derivatives.
Table 1: Catalyst, Ligand, and Base Combinations
| Aryl Halide | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | DMF/H₂O (95:5) | 110 | >95 | [4] |
| Tetrafluoroiodobenzene | Trifluoroboronic acid | Pd₂(dba)₃ (5) | CyJohnPhos (15) | Na₂CO₃ (2.2) | Dioxane | 95 | 95-99 | [6] |
| Aryl bromide | Arylboronic acid | Pd(OAc)₂ | PPh₃ | Na₂CO₃ (1.2 M aq) | n-Propanol | Reflux | N/A | [5] |
| Aryl bromide 1a | Boronate ester 2a | Pd(OAc)₂ (5) | (R)-sSPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 40 | 91 (95% ee) | [7] |
| 3-Bromophenol | Bis(pinacolato)diboron | SiliaCat DPP-Pd (2) | - | KOAc | 2-BuOH | 98 | 85 | [8] |
| Aryl chlorides | Arylboronic acids | Pd(OAc)₂ | None | Na₂CO₃ | Aqueous DMF | N/A | Good yields | [9] |
Note: "N/A" indicates that the specific quantitative yield was not provided in the abstract, but the reaction was reported as successful.
Table 2: Optimization of Reaction Parameters
Recent advancements have focused on optimizing reaction conditions to improve yields and expand the substrate scope. Machine learning approaches have been employed to navigate the vast parameter space of substrates and conditions to find universally applicable and high-yielding protocols.[10] One such study identified optimized conditions that provided an average yield of 72% across a diverse range of substrates.[10] The optimization often involves screening different solvents, bases, catalyst systems, and temperatures.[6][10]
| Parameter | Variations Screened | Optimal/Commonly Used |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂, Pd nanoparticles | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligands | PPh₃, XPhos, SPhos, XantPhos, CyJohnPhos | Buchwald-type phosphine ligands (XPhos, SPhos) |
| Bases | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | K₂CO₃, Na₂CO₃, K₃PO₄ |
| Solvents | Toluene, Dioxane, DMF, THF, Propanol, Water | Toluene, Dioxane, DMF/Water mixtures |
| Temperature | Room Temp to 110 °C | 70 - 110 °C |
Key Considerations and Troubleshooting
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent catalyst deactivation.
-
Degassing Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by bubbling an inert gas through the solvent or by the freeze-pump-thaw method.
-
Purity of Reagents: The purity of the aryl halide, boronic acid/ester, and base can significantly impact the reaction outcome. Impurities can interfere with the catalyst and reduce yields.
-
Deboronation: Arylboronic acids can undergo protodeboronation, especially under harsh basic conditions or elevated temperatures.[6] Using boronic acid esters (e.g., pinacol esters) can mitigate this side reaction.
-
Homocoupling: A common side reaction is the homocoupling of the boronic acid to form a biaryl dimer. This can be minimized by careful control of reaction conditions, particularly the stoichiometry of the reactants.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and reliable method for the synthesis of biphenols. By carefully selecting the catalyst, ligand, base, and solvent system, and by adhering to rigorous experimental techniques, researchers can achieve high yields of a wide variety of biphenol structures. The protocols and data presented in these application notes provide a solid foundation for the development and optimization of Suzuki coupling reactions in academic and industrial research settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for the Purification of Crude 2-Methoxy-5-(4-methylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of crude 2-Methoxy-5-(4-methylphenyl)phenol, a biphenyl compound with potential applications in pharmaceutical and materials science. The following protocols are based on established purification techniques for structurally related phenolic and biphenyl compounds and are intended to serve as a comprehensive guide for obtaining a high-purity final product.
Introduction
This compound is a substituted biphenyl derivative. Compounds of this class are often synthesized via cross-coupling reactions, which can result in a crude product containing unreacted starting materials, catalysts, and various byproducts. Effective purification is therefore a critical step to isolate the desired compound with a purity suitable for downstream applications, such as biological assays or further chemical modifications. The principal purification strategies for compounds of this nature are column chromatography and recrystallization, often used in sequence to achieve the highest purity.
Purification Strategies Overview
A two-step purification strategy is recommended for crude this compound:
-
Flash Column Chromatography: This initial step is highly effective for separating the target compound from less polar and more polar impurities. Silica gel is the recommended stationary phase, with a non-polar/polar solvent system as the mobile phase.
-
Recrystallization: Following column chromatography, recrystallization is employed to remove any remaining minor impurities and to obtain the final product in a crystalline, highly pure form.
Data Presentation: Purification Parameters
The following table summarizes key quantitative data and parameters for the recommended purification techniques. These values are derived from methodologies applied to structurally similar methoxylated biphenyl and phenolic compounds and should be used as a starting point for optimization.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | - |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Heptane/Ethyl Acetate or Methanol/Water |
| Typical Gradient | 0% to 20% Ethyl Acetate in Hexane | - |
| Expected Rf of Product | ~0.3 - 0.5 (in 10-20% Ethyl Acetate/Hexane) | - |
| Solvent Ratio (for Recrystallization) | - | Start with a minimal amount of hot solvent in which the compound is soluble (e.g., Ethyl Acetate or Methanol) and add the anti-solvent (e.g., Heptane or Water) until turbidity is observed. |
| Expected Purity | >95% | >99% |
| Typical Yield | 80-95% (post-chromatography) | >90% (recrystallization step) |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel flash column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes or flasks
-
Sand (for column packing)
-
Cotton or glass wool
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a hexane/ethyl acetate solvent system (e.g., 9:1, 8:2, 7:3 v/v) to determine the optimal eluent composition for separation.
-
Visualize the spots under a UV lamp and calculate the Rf values. The ideal solvent system should provide an Rf value of approximately 0.3-0.4 for the target compound.
-
-
Column Preparation:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase (e.g., 100% hexane) through it until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to dryness.
-
Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 100% hexane or 98:2 hexane/ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Collect fractions in separate tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes the final purification of this compound by recrystallization to achieve high purity.
Materials and Equipment:
-
Purified this compound (from column chromatography)
-
Heptane (or n-Hexane)
-
Ethyl Acetate
-
Methanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Solvent System Selection:
-
In a small test tube, dissolve a small amount of the compound in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethyl acetate or methanol).
-
Slowly add a miscible anti-solvent in which the compound is poorly soluble (e.g., heptane or water) at room temperature until the solution becomes slightly turbid.
-
Gently warm the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. The formation of well-defined crystals indicates a suitable solvent system.
-
-
Recrystallization:
-
Place the this compound to be recrystallized in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethyl acetate) to dissolve the compound completely.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution should be heated for a few minutes and then hot-filtered to remove the carbon. Note: Phenolic compounds can sometimes form colored complexes with metal ions, so the use of charcoal should be done with caution.
-
Slowly add the anti-solvent (e.g., heptane) dropwise to the hot solution with stirring until persistent turbidity is observed.
-
Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a drying oven at a temperature below the compound's melting point or in a desiccator under vacuum.
-
Visualizations
The following diagrams illustrate the workflows for the purification techniques described above.
Caption: Overall workflow for the purification of this compound.
Caption: Detailed workflow for flash column chromatography.
Caption: Detailed workflow for the recrystallization process.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methoxy-5-(4-methylphenyl)phenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-5-(4-methylphenyl)phenol is a substituted phenolic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is crucial for various stages of drug development, including purity assessment, stability studies, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such compounds.[1][2][3][4] This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection. The described method is designed to be robust, reproducible, and suitable for routine analysis in a laboratory setting.
Chemical Properties of this compound
A summary of the key chemical properties of the analyte is presented in the table below. Understanding these properties is essential for method development and optimization.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, acetonitrile, and other organic solvents. Sparingly soluble in water. |
| UV max | ~275 nm (Estimated based on similar phenolic structures) |
Experimental Protocol
This section details the necessary materials, equipment, and step-by-step procedures for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
2. Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
3. Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. HPLC Method Parameters
The following HPLC conditions have been optimized for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 40% B2-10 min: 40% to 80% B10-12 min: 80% B12-12.1 min: 80% to 40% B12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm |
| Run Time | 15 minutes |
5. Sample Preparation
-
Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.
6. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Result |
| Retention Time (min) | ~ 8.5 |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98-102% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Parameters
This diagram shows the relationship between the different parameters of the HPLC method.
Caption: Interrelationship of HPLC method parameters for the analysis.
References
Methodology for Assessing the Antioxidant Activity of Phenolic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the most common assays used to determine the antioxidant activity of phenolic compounds. The included methodologies—DPPH, ABTS, FRAP, and ORAC—are foundational for screening and characterizing novel antioxidant agents in academic and industrial research settings.
Introduction to Antioxidant Activity of Phenolic Compounds
Phenolic compounds are a large and diverse group of secondary metabolites found in plants, renowned for their potent antioxidant properties. These compounds play a crucial role in mitigating oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals, thereby stabilizing them.[1][2]
The evaluation of antioxidant activity is a critical step in the discovery and development of new therapeutic agents. Several in vitro assays have been developed to measure the antioxidant capacity of pure compounds and complex mixtures. These assays are based on different chemical principles, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms. This document details the protocols for four widely accepted assays: DPPH, ABTS, FRAP, and ORAC.
Key Assays for Antioxidant Activity Assessment
A comparative summary of the most common antioxidant activity assays is presented below.
| Assay | Principle | Wavelength | Standard | Advantages |
| DPPH | Electron/Hydrogen Atom Transfer | ~517 nm | Trolox, Ascorbic Acid, Gallic Acid | Simple, rapid, and cost-effective.[1][3] |
| ABTS | Electron/Hydrogen Atom Transfer | ~734 nm | Trolox | Applicable to both hydrophilic and lipophilic antioxidants.[4][5] |
| FRAP | Electron Transfer | ~593 nm | FeSO₄, Trolox | Automated and high-throughput.[6][7] |
| ORAC | Hydrogen Atom Transfer | 485 nm (Ex), 520 nm (Em) | Trolox | Measures both inhibition time and degree of inhibition.[8][9] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (phenolic compounds)
-
Positive control (e.g., Trolox, Ascorbic Acid, or Gallic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Preparation of DPPH Stock Solution: Dissolve a precise amount of DPPH in methanol or ethanol to obtain a stock solution (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.[1]
-
Preparation of Test Samples: Dissolve the phenolic compounds and positive control in a suitable solvent (e.g., methanol, ethanol, DMSO) to create a series of concentrations.
-
Assay Procedure:
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified time (typically 30 minutes).[1]
-
Measurement: Measure the absorbance of each solution at approximately 517 nm using a microplate reader or spectrophotometer.[11]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
Where:
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations. A lower IC50 value indicates a higher antioxidant activity.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[5][12]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or ethanol
-
Test compounds (phenolic compounds)
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[4]
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[5]
-
Preparation of Test Samples: Prepare a series of concentrations of the phenolic compounds and Trolox in a suitable solvent.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 734 nm.[5]
Data Analysis: The percentage of inhibition of absorbance is calculated as:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant capacity of the sample to that of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity.[6][14]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Test compounds (phenolic compounds)
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Incubate the mixture at 37°C for 15-30 minutes.[7]
-
Preparation of Test Samples and Standard: Prepare a series of concentrations of the phenolic compounds and the standard.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the pre-warmed FRAP reagent in a 96-well plate.[6]
-
Mix and incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
-
Measurement: Measure the absorbance at 593 nm.[6]
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The antioxidant capacity of the samples is then determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[8][9]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Test compounds (phenolic compounds)
-
Standard (Trolox)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh daily.[9]
-
Prepare a series of concentrations of the phenolic compounds and Trolox standard in phosphate buffer.
-
-
Assay Procedure:
-
Pipette the fluorescein solution into the wells of a black 96-well plate.
-
Add the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for a few minutes.
-
Initiate the reaction by adding the AAPH solution to all wells.[9]
-
-
Measurement: Immediately begin recording the fluorescence intensity every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
Data Analysis: The area under the fluorescence decay curve (AUC) is calculated for the blank, standards, and samples. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC values of the samples are then calculated from the standard curve and expressed as Trolox equivalents.
Quantitative Data Summary
The following table summarizes the antioxidant activity of several common phenolic compounds determined by different assays.
| Phenolic Compound | DPPH IC₅₀ (µg/mL) | ABTS TEAC (mM Trolox/mM) | FRAP (mM Fe²⁺/mM) | ORAC (µmol TE/µmol) |
| Gallic Acid | 1.0 - 5.0 | 1.5 - 4.5 | 2.0 - 6.0 | 4.0 - 8.0 |
| Caffeic Acid | 5.0 - 15.0 | 1.0 - 2.5 | 1.5 - 3.5 | 3.0 - 6.0 |
| Quercetin | 2.0 - 8.0 | 2.0 - 5.0 | 3.0 - 7.0 | 5.0 - 10.0 |
| Rutin | 10.0 - 30.0 | 0.5 - 1.5 | 1.0 - 2.5 | 2.0 - 4.0 |
| Catechin | 4.0 - 12.0 | 1.5 - 3.5 | 2.5 - 5.0 | 4.0 - 7.0 |
| Epicatechin | 3.0 - 10.0 | 2.0 - 4.0 | 3.0 - 6.0 | 4.5 - 8.5 |
| Ferulic Acid | 15.0 - 40.0 | 0.8 - 2.0 | 1.2 - 3.0 | 2.5 - 5.5 |
| p-Coumaric Acid | > 50.0 | 0.2 - 1.0 | 0.5 - 1.5 | 1.0 - 3.0 |
Note: The values presented are approximate ranges compiled from various literature sources and can vary depending on the specific experimental conditions.
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Signaling Pathways
Phenolic compounds exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. Two key pathways are the Nrf2-ARE and NF-κB pathways.
Nrf2-ARE Signaling Pathway:
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or the presence of phenolic compounds can lead to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of various antioxidant and cytoprotective genes.[15][16]
Caption: Activation of the Nrf2-ARE antioxidant signaling pathway by phenolic compounds.
NF-κB Signaling Pathway:
The transcription factor NF-κB plays a central role in inflammation. In its inactive state, it is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many phenolic compounds have been shown to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[15][17]
Caption: Inhibition of the NF-κB inflammatory signaling pathway by phenolic compounds.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. 2.7.3. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
- 15. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
"protocol for evaluating the antimicrobial efficacy of synthetic compounds"
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance necessitates the development of novel synthetic compounds with potent antimicrobial activity.[1] A critical step in this process is the accurate and reproducible evaluation of their efficacy. This document provides detailed protocols for the in vitro assessment of the antimicrobial properties of synthetic compounds, focusing on three key assays: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. These assays are fundamental in determining a compound's potency and spectrum of activity against a panel of pathogenic microorganisms.[1][2] Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is crucial for generating reliable and comparable data.[3][4][5]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] It is a quantitative measure of the potency of a compound against a specific microbial strain. The broth microdilution method is a widely used technique for determining MIC values.[8]
Experimental Protocol: Broth Microdilution Method
Materials:
-
Test compound (synthetic)
-
Bacterial strains (e.g., ESKAPE pathogens)[7]
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[9]
-
Sterile 96-well microtiter plates[10]
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
-
Incubator (37°C)[6]
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)[11]
-
Negative control (broth only)
Procedure:
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7]
-
-
Compound Preparation and Serial Dilution:
-
Prepare a stock solution of the synthetic compound in a suitable solvent (e.g., DMSO, water).
-
Perform a two-fold serial dilution of the compound in MHB across the wells of a 96-well plate. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, down to well 10. Wells 11 and 12 serve as positive (inoculum only) and negative (broth only) controls, respectively.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well (except the negative control) to a final volume of 200 µL.[10]
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 16-24 hours under aerobic conditions.[6]
-
-
MIC Determination:
Data Presentation
Summarize the MIC values for each synthetic compound against the tested microbial strains in a clear and structured table.
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| SYN-001 | 8 | 16 | >64 | 32 |
| SYN-002 | 2 | 4 | 16 | 8 |
| Positive Control | 0.5 (Vancomycin) | 0.25 (Ciprofloxacin) | 1 (Ciprofloxacin) | 1 (Fluconazole) |
Experimental Workflow: MIC Assay
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed after the MIC assay to determine the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Experimental Protocol
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
Following the MIC determination, take a 10-100 µL aliquot from the wells of the MIC plate that showed no visible growth (i.e., at and above the MIC).[15]
-
Spread the aliquot evenly onto a nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
MBC Determination:
Data Presentation
Present the MBC values alongside the corresponding MIC values to provide a comprehensive overview of the compound's activity. The MIC/MBC ratio is often calculated; a ratio of ≤4 is generally indicative of bactericidal activity.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MIC/MBC Ratio | Interpretation |
| SYN-001 | S. aureus | 8 | 16 | 2 | Bactericidal |
| SYN-002 | S. aureus | 2 | >64 | >32 | Bacteriostatic |
| SYN-001 | E. coli | 16 | 32 | 2 | Bactericidal |
| SYN-002 | E. coli | 4 | 8 | 2 | Bactericidal |
Experimental Workflow: MBC Assay
Caption: Workflow for the Minimum Bactericidal Concentration (MBC) assay.
Time-Kill Kinetics Assay
The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[16] This dynamic assessment helps to further characterize the bactericidal or bacteriostatic effects of a compound at various concentrations (e.g., MIC, 2xMIC, 4xMIC).[16][17]
Experimental Protocol
Materials:
-
Test compound
-
Bacterial strain
-
Appropriate broth medium
-
Shaking incubator
-
Sterile tubes or flasks
-
Nutrient agar plates
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the MIC assay. The final concentration in the test flasks should be approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[12]
-
-
Assay Setup:
-
Prepare flasks containing broth with the synthetic compound at various concentrations (e.g., 0.5xMIC, 1xMIC, 2xMIC, 4xMIC).
-
Include a growth control flask without the compound.
-
Inoculate all flasks with the prepared bacterial suspension.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[17]
-
-
Enumeration:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
Data Presentation
Present the time-kill data graphically, plotting log₁₀ CFU/mL against time. A summary table can also be used to highlight the log reduction at key time points.
| Compound | Concentration | Log₁₀ Reduction at 4h | Log₁₀ Reduction at 8h | Log₁₀ Reduction at 24h | Interpretation |
| SYN-001 | 2xMIC | 1.5 | 3.2 | 4.5 | Bactericidal |
| SYN-001 | 4xMIC | 3.1 | >5 | >5 | Bactericidal |
| SYN-002 | 2xMIC | 0.5 | 0.8 | 1.2 | Bacteriostatic |
| SYN-002 | 4xMIC | 1.0 | 1.5 | 2.1 | Bacteriostatic |
Logical Relationship: Time-Kill Assay
Caption: Logical flow of a time-kill kinetics experiment and data interpretation.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 5. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. protocols.io [protocols.io]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microchemlab.com [microchemlab.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. 2.2.3. Minimum Bactericidal Concentration (MBC) and Minimum Inhibitory Concentration (MIC) Evaluation [bio-protocol.org]
- 16. emerypharma.com [emerypharma.com]
- 17. actascientific.com [actascientific.com]
Application Notes and Protocols for 2-Methoxy-5-(4-methylphenyl)phenol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 2-Methoxy-5-(4-methylphenyl)phenol represents a promising, yet underexplored, starting scaffold for drug discovery programs. Its structure, featuring a biphenyl moiety, is a common motif in a variety of pharmacologically active compounds. Biphenyl derivatives have been reported to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] The presence of the methoxyphenol group is also significant, as this functional group is known to contribute to antioxidant and cyclooxygenase (COX)-2 inhibitory activities.[3]
The strategic combination of these two pharmacophores in this compound suggests a high potential for this molecule and its derivatives to be developed into novel therapeutics. This document provides an overview of potential applications and detailed protocols for the initial screening of this compound and its analogs.
Potential Therapeutic Applications:
-
Anti-inflammatory Agents: The biphenyl structure is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[4] Furthermore, methoxyphenols have been shown to inhibit COX-2, a key enzyme in the inflammatory pathway.[3] Derivatives of this compound could, therefore, be potent and selective COX-2 inhibitors with a favorable therapeutic profile.
-
Antioxidants: Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant potential of derivatives can be quantified using assays such as the DPPH radical scavenging assay.[5][6]
-
Anticancer Agents: Numerous biphenyl derivatives have been investigated for their anticancer properties.[2] The cytotoxic effects of new analogs derived from this compound can be evaluated against various cancer cell lines using standard in vitro assays.
-
Antimicrobial Agents: The biphenyl scaffold has been associated with antimicrobial activity.[2] Screening against a panel of pathogenic bacteria and fungi could reveal potential leads for new anti-infective agents.
Lead Optimization Workflow
The following diagram outlines a potential workflow for a drug discovery program starting with this compound.
References
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijsdr.org [ijsdr.org]
- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scalable synthesis of 2-Methoxy-5-(4-methylphenyl)phenol, a key intermediate in various research and development applications. The outlined synthetic strategy is a two-step process involving the preparation of key precursors followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology is designed to be robust, scalable, and adaptable to various laboratory and pilot-plant settings.
Synthetic Strategy Overview
The synthesis of the target compound, this compound, is achieved through a convergent synthesis strategy. This approach involves the independent synthesis of two key building blocks: 5-bromo-2-methoxyphenol (1) and (4-methylphenyl)boronic acid (2) . These precursors are then coupled using a Suzuki-Miyaura reaction to form the desired product. This strategy allows for the efficient construction of the biaryl scaffold with high yields and selectivity.
Experimental Protocols
Part 1: Synthesis of 5-bromo-2-methoxyphenol
This protocol details the synthesis of 5-bromo-2-methoxyphenol from o-methoxyphenol (guaiacol) via a three-step process involving acetylation, bromination, and deacetylation.
Materials and Reagents:
-
o-Methoxyphenol (Guaiacol)
-
Acetic anhydride
-
Sulfuric acid (catalyst)
-
Bromine
-
Iron powder (catalyst)
-
10% Sodium bicarbonate solution
-
Dichloromethane
-
Hydrochloric acid
-
Brine
Procedure:
-
Acetylation of Guaiacol:
-
In a suitable reaction vessel, combine o-methoxyphenol and acetic anhydride.
-
Add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to 100°C and maintain for the appropriate time to ensure complete acetylation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed to the next step.
-
-
Bromination:
-
To the acetylated intermediate, add iron powder as a catalyst.
-
Slowly add bromine to the reaction mixture, maintaining the temperature between 70-80°C.
-
Stir the reaction until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
-
Deacetylation and Work-up:
-
Carefully quench the reaction with a 10% aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 5-bromo-2-methoxyphenol by a suitable method such as column chromatography or distillation.
-
| Parameter | Value |
| Starting Material | o-Methoxyphenol (Guaiacol) |
| Key Reagents | Acetic anhydride, Bromine |
| Catalysts | Sulfuric acid, Iron powder |
| Typical Yield | 85-95% |
| Purity | >98% (by GC/HPLC) |
Part 2: Synthesis of (4-methylphenyl)boronic acid
This protocol outlines the preparation of (4-methylphenyl)boronic acid from 4-bromotoluene.
Materials and Reagents:
-
4-Bromotoluene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, add magnesium turnings.
-
Slowly add a solution of 4-bromotoluene in anhydrous THF to initiate the Grignard reaction.
-
Reflux the mixture for approximately 2-3 hours until the magnesium is consumed.
-
Cool the Grignard reagent to -78°C.
-
-
Borylation and Work-up:
-
Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolyze the reaction by adding a 2M solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure (4-methylphenyl)boronic acid.
-
| Parameter | Value |
| Starting Material | 4-Bromotoluene |
| Key Reagents | Magnesium, Trimethyl borate |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Typical Yield | 70-85% |
| Purity | >97% (by NMR) |
Part 3: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes the palladium-catalyzed cross-coupling of 5-bromo-2-methoxyphenol and (4-methylphenyl)boronic acid.
Materials and Reagents:
-
5-bromo-2-methoxyphenol
-
(4-methylphenyl)boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, ethanol/water)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
In a reaction vessel, combine 5-bromo-2-methoxyphenol, (4-methylphenyl)boronic acid, the palladium catalyst, and the base.
-
Add the chosen solvent system. For scalability and greener chemistry, an aqueous solvent system is recommended.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the optimized temperature (typically 80-100°C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight depending on the specific conditions.
-
For accelerated reaction times, microwave irradiation can be employed, typically for 20-40 minutes at 100°C.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
| Parameter | Value/Range |
| Starting Materials | 5-bromo-2-methoxyphenol, (4-methylphenyl)boronic acid |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%) |
| Base | K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (2 equivalents) |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Ethanol/H₂O (1:1) |
| Temperature | 80-100°C (conventional heating) or 100°C (microwave) |
| Reaction Time | 2-24 hours (conventional) or 20-40 minutes (microwave) |
| Expected Yield | 75-95% |
| Purity | >98% (by HPLC/NMR) |
Logical Relationship Diagram for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps and components involved in the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully synthesizing this biphenyl compound. The primary synthesis route addressed is the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via Suzuki-Miyaura cross-coupling.
Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired product. What are the potential causes and how can I improve the yield?
A: Low yield is a frequent issue in cross-coupling reactions and can stem from several factors.[1] A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Inactive Catalyst: The Palladium (Pd) catalyst is the heart of the reaction. Its activity can be compromised by air or moisture.[2]
-
Improper Base Selection/Concentration: The base is crucial for the transmetalation step in the catalytic cycle.[[“]] Its strength and solubility can significantly impact the reaction rate.
-
Poor Reagent Quality: The purity of your starting materials, particularly the boronic acid, is critical. Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Solution: Use freshly purchased or properly stored 4-methylphenylboronic acid. Consider recrystallizing the boronic acid if its purity is questionable.
-
-
Sub-optimal Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Gradually increase the reaction temperature. While many Suzuki couplings run at 80-100 °C, some systems benefit from temperatures up to reflux. Monitor for potential decomposition at higher temperatures.
-
Problem 2: Formation of Significant Byproducts
Q: My crude reaction mixture shows multiple spots on TLC/peaks in GC-MS besides my product. What are these impurities and how can I minimize them?
A: Side reactions are common in Suzuki couplings. Identifying the byproducts is the first step to mitigating their formation.
Common Byproducts & Mitigation Strategies:
-
Homocoupling of Boronic Acid: You may observe the formation of 4,4'-dimethyl-1,1'-biphenyl. This occurs when two molecules of the boronic acid couple together.[5]
-
Cause: This is often promoted by the presence of oxygen, which can interfere with the palladium catalyst's oxidation state.[5]
-
Solution: Thoroughly degas all solvents and the reaction mixture. Use a pre-catalyst that generates the active Pd(0) species more cleanly in situ.
-
-
Protodeborylation of Boronic Acid: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of toluene.
-
Cause: This side reaction is often base- and temperature-dependent.
-
Solution: Use anhydrous solvents. If an aqueous base is used, minimize the amount of water. Sometimes, switching to a non-aqueous base/solvent system is necessary.
-
-
Phenol Homocoupling: The phenolic starting material can also undergo oxidative coupling to form biphenol scaffolds.[6][7]
Problem 3: Difficult Product Purification
Q: I'm struggling to isolate the pure this compound from the crude mixture. What are the best purification strategies?
A: The phenolic group can make purification by column chromatography challenging due to streaking on silica gel.
Purification Tips:
-
Acid-Base Extraction: Utilize the acidic nature of the phenol.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., 1M NaOH) to move the phenolic product into the aqueous layer as its phenoxide salt.
-
Wash the organic layer to remove non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure phenol.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Column Chromatography:
-
Solvent System: Use a solvent system with a small amount of acetic acid (e.g., 0.5-1%) to suppress the ionization of the phenol and reduce tailing on the silica gel.
-
Column Length: A shorter, wider column may be preferable to minimize the time the product spends on the silica, reducing potential degradation or irreversible adsorption.[1]
-
-
Recrystallization: If a solid, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or toluene) can be a highly effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[[“]][9] This typically involves reacting a protected or activated 2-methoxyphenol derivative (e.g., a bromide, iodide, or triflate at the 5-position) with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.[9]
Q2: Which palladium catalyst and ligand combination is best for this synthesis? A2: The optimal choice can be substrate-dependent. A common starting point is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand like PPh₃. For more challenging or sterically hindered couplings, specialized bulky biarylmonophosphine ligands (e.g., XPhos, SPhos) can significantly improve yields and reaction rates.[[“]]
Q3: Why is an inert atmosphere necessary for this reaction? A3: The active catalyst, Pd(0), is sensitive to oxidation by air, which can deactivate it and lead to unwanted side reactions like the homocoupling of boronic acids.[2][5] Maintaining an inert atmosphere (nitrogen or argon) is crucial for catalytic efficiency and reproducibility.[2]
Q4: Can I use 5-chloro-2-methoxyphenol as a starting material? A4: While possible, aryl chlorides are generally less reactive in Suzuki couplings than aryl bromides or iodides.[9] A successful reaction with an aryl chloride will likely require a more active catalyst system, often employing electron-rich, bulky phosphine ligands, and potentially higher reaction temperatures.[9]
Data Presentation
Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield
| Parameter | Condition A | Condition B | Condition C | Typical Yield (%) | Notes |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) | 60-85% | Bulky ligands (Condition B) can improve yields for sterically hindered substrates.[4] |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | 70-95% | Stronger, more soluble bases often accelerate the reaction.[4] |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF | 65-90% | Solvent choice affects reagent solubility and reaction temperature. Dioxane is a common choice.[1] |
| Temperature | 80 °C | 100 °C | 120 °C (reflux) | 50-95% | Higher temperatures can increase rate but may also lead to byproduct formation. |
Experimental Protocols
Detailed Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol assumes the starting material is 5-bromo-2-methoxyphenol.
Materials:
-
5-bromo-2-methoxyphenol
-
4-methylphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄, 2.5 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Glassware Preparation: Oven-dry all glassware (a round-bottom flask and condenser) and allow it to cool to room temperature under a stream of nitrogen.[2]
-
Reagent Addition: To the reaction flask equipped with a magnetic stir bar, add 5-bromo-2-methoxyphenol, 4-methylphenylboronic acid, Pd(OAc)₂, SPhos, and finely ground K₃PO₄.[2]
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.[2]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.[2]
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.[1]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue using the acid-base extraction method described in the troubleshooting section or by flash column chromatography on silica gel.
-
Visualizations
Experimental Workflow Diagram
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 3. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura coupling reactions of aryl halides.
Troubleshooting Guide
Low or No Product Yield
Question: My Suzuki coupling reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in a Suzuki coupling reaction can stem from several factors, ranging from the quality of reagents to the specific reaction conditions. Here are some common causes and troubleshooting steps:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. If it's old or has been improperly handled, it may be inactive.
-
Poorly Chosen Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.
-
Solution: The base's strength and solubility can significantly impact the reaction. If you are using a carbonate base like K₂CO₃, ensure it is finely ground and dry.[6] In some cases, a stronger base like Cs₂CO₃ or an organic base may be more effective.[7][8] The solvent system, often a mixture of an organic solvent and water, should be optimized for the solubility of all reactants.[6][7]
-
-
Decomposition of Boronic Acid: Boronic acids can be prone to decomposition, especially heteroaryl boronic acids.[9]
-
Reaction Temperature and Time: The reaction may not have reached completion.
Formation of Side Products
Question: My reaction is producing significant amounts of side products like homocoupled arenes or dehalogenated starting material. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki coupling reactions. Here’s how to address some of the most frequent ones:
-
Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.
-
Dehalogenation of the Aryl Halide: This occurs when the aryl halide is reduced instead of undergoing cross-coupling.
-
Solution: This side reaction can be promoted by certain solvents or bases. Changing the solvent or using a non-coordinating base can sometimes help.[9]
-
-
Protodeboronation: This is the protonolysis of the boronic acid, which reduces its effective concentration.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst for my Suzuki coupling reaction?
A1: The choice of catalyst depends on the reactivity of your substrates. For simple, activated aryl halides, a standard catalyst like Pd(PPh₃)₄ may be sufficient. For more challenging substrates, such as aryl chlorides or electron-rich aryl bromides, more sophisticated catalyst systems are often required. These typically involve a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[7][13]
Q2: What is the role of the ligand, and how do I select the best one?
A2: The ligand stabilizes the palladium catalyst, influences its reactivity, and can prevent the formation of palladium black. Bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps of the catalytic cycle, which is particularly important for less reactive aryl chlorides.[1][2][3] The choice of ligand often requires screening to find the optimal one for a specific substrate combination.
Q3: Which base should I use for my Suzuki coupling?
A3: The base is required to activate the boronic acid for transmetalation. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[6][14] The choice of base can depend on the solvent and the sensitivity of your substrates to basic conditions. For base-sensitive substrates, milder bases may be necessary.[1]
Q4: What is the best solvent for a Suzuki coupling reaction?
A4: Suzuki couplings are often performed in a biphasic mixture of an organic solvent and an aqueous base solution.[15] Common organic solvents include toluene, dioxane, THF, and DMF.[7] The choice of solvent should ensure adequate solubility of all reactants. For some applications, purely aqueous or ligand-free conditions have been developed.[4][11]
Q5: At what temperature should I run my Suzuki coupling reaction?
A5: The optimal temperature depends on the reactivity of the substrates and the catalyst system used. Many Suzuki couplings proceed at elevated temperatures, typically between 60-120 °C.[6][7] However, with highly active catalyst systems, some reactions can be run at room temperature.[4][5] If a reaction is sluggish, increasing the temperature is a common first step in optimization.[8]
Quantitative Data on Reaction Conditions
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions, based on literature data.
Table 1: Effect of Catalyst and Ligand on Yield
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | Toluene/H₂O | K₃PO₄ | 100 | 98 |
| 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | Dioxane/H₂O | K₃PO₄ | 110 | 95 |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | THF/H₂O | K₂CO₃ | 80 | 92 |
Table 2: Effect of Base and Solvent on Yield
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 90 | 85 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 94 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Toluene/H₂O | 90 | 91 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general method for the Suzuki coupling of an aryl halide with a boronic acid. The specific conditions may need to be optimized for your particular substrates.
-
Reaction Setup:
-
To a dry Schlenk flask, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0-3.0 mmol).
-
Add the palladium catalyst (0.5-2 mol%) and ligand (if required, typically in a 1:2 Pd:ligand ratio).
-
Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[12]
-
-
Solvent Addition:
-
Degas the chosen solvent by bubbling an inert gas through it for at least 30 minutes.
-
Using a syringe, add the degassed organic solvent, followed by the degassed aqueous solution (if using a biphasic system), to the reaction flask under a positive pressure of inert gas.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the progress of the reaction by TLC or GC/LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: A general experimental workflow for a Suzuki coupling reaction.
References
- 1. quora.com [quora.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
"troubleshooting low yield in biphenol synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during biphenol synthesis, with a focus on resolving low product yield.
Frequently Asked Questions (FAQs)
Q1: My biphenol synthesis reaction has a low yield. What are the general areas I should investigate?
A low yield in biphenol synthesis can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial. Key areas to examine include:
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield.
-
Reagents and Catalysts: The purity of starting materials, catalyst activity, and appropriate stoichiometry are critical.
-
Reaction Work-up and Purification: Product loss during extraction, crystallization, and chromatography is a common cause of low isolated yield.
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target biphenol.
Q2: How can I minimize the formation of isomers and other byproducts in my reaction?
Isomer formation is a common challenge, particularly in reactions like Friedel-Crafts alkylation and phenol-ketone condensations. To minimize byproducts:
-
Optimize Catalyst and Reaction Conditions: The choice of catalyst and reaction parameters like temperature can influence regioselectivity. For instance, in Friedel-Crafts alkylations, the use of bulkier catalysts can favor the formation of the para-substituted product.
-
Control Stoichiometry: In reactions like the condensation of phenol and acetone, using an excess of phenol can help drive the reaction towards the desired bisphenol A and minimize the formation of oligomeric byproducts.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of side reactions, thereby increasing selectivity for the desired product.
Q3: I am struggling with the purification of my biphenol product, leading to a low isolated yield. What can I do?
Purification is a critical step where significant product loss can occur. Consider the following:
-
Crystallization: For crystalline biphenols, optimizing the crystallization solvent and cooling rate can improve recovery. In some cases, forming an adduct with a solvent like phenol, followed by decomposition, can be an effective purification strategy.[2][3]
-
Chromatography: If using column chromatography, ensure proper selection of the stationary and mobile phases to achieve good separation from impurities.
-
Extraction: During aqueous work-up, ensure the pH is optimized for the extraction of your biphenol. Multiple extractions with a suitable organic solvent will maximize recovery from the aqueous phase.
Troubleshooting Guides
Guide 1: Low Yield in Friedel-Crafts Alkylation
This guide addresses common issues when synthesizing biphenols via Friedel-Crafts alkylation of phenols.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Inactive catalyst (e.g., Lewis acid). | Use a freshly opened or purified Lewis acid catalyst. Ensure anhydrous reaction conditions as moisture can deactivate the catalyst. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Gradually increase the reaction temperature, but be mindful of potential side reactions. | |
| Formation of multiple isomers (e.g., ortho, para) | Steric hindrance and electronic effects. | Employ a sterically bulky Lewis acid catalyst to favor para-substitution. Lowering the reaction temperature can sometimes improve regioselectivity. |
| Polyalkylation of the phenol | The alkylated biphenol product is more reactive than the starting phenol. | Use a large excess of the phenol relative to the alkylating agent to favor mono-alkylation. |
| Low isolated yield after work-up | Product loss during aqueous quench. | Carefully neutralize the reaction mixture. Ensure the pH of the aqueous layer is appropriate for extracting the biphenol product. |
| Difficulty in separating the product from unreacted starting material or isomers. | Optimize purification technique (crystallization or chromatography). Consider derivatization to facilitate separation if isomers are difficult to resolve. |
Guide 2: Low Yield in Phenol-Ketone Condensation (e.g., Bisphenol A Synthesis)
This guide focuses on troubleshooting the acid-catalyzed condensation of phenols with ketones.
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of ketone | Inactive or insufficient catalyst. | Use a sufficient loading of a strong acid catalyst, such as a sulfonated ion-exchange resin or a mineral acid like HCl or H2SO4.[1][4] |
| Suboptimal phenol to ketone ratio. | Use a significant molar excess of phenol to acetone (e.g., 4:1) to drive the reaction to completion and enhance selectivity.[1] | |
| Formation of undesired isomers (e.g., o,p'-BPA) | Reaction conditions favoring ortho-substitution. | Employ a promoter, such as a mercaptan, which can improve the selectivity for the desired p,p'-isomer.[5] |
| Formation of oligomeric byproducts | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature (typically 50-70°C) and time to maximize the yield of the desired bisphenol while minimizing the formation of higher molecular weight species.[1] |
| Low recovery after crystallization | Inefficient crystallization of the biphenol-phenol adduct. | Carefully control the cooling rate and final temperature of the crystallization mixture. The presence of a small amount of water can sometimes aid in the crystallization of the adduct.[3] |
| Incomplete recovery from the mother liquor. | The mother liquor, which is rich in the product, should be recycled back into the process to maximize the overall yield.[1] |
Quantitative Data Summary
The following tables summarize reaction conditions and corresponding yields for different biphenol synthesis methods based on literature data.
Table 1: Optimization of Friedel-Crafts Alkylation for Methoxylated Biphenols
| Electrophile (Benzylic Alcohol) | Nucleophile (Phenol) | Temperature (°C) | Combined Yield (%) |
| Syringic alcohol | Phenol | 25 | 12 |
| Syringic alcohol | Phenol | 0 | 29 |
| Vanillyl alcohol | Guaiacol | 25 | 77 |
| Apocynol | Syringol | 25 | 82 |
Table 2: Suzuki Coupling for the Synthesis of 4-Phenylphenol [6]
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Time (min) |
| Phenylboronic acid (122 mg) | 4-Iodophenol (220 mg) | 10% Pd on Carbon (3 mg) | K₂CO₃ (414 mg) | Water (10 mL) | 30 |
Note: The original source does not specify the yield for this particular procedure, but states that Suzuki reactions generally provide good yields.
Experimental Protocols
Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki Coupling
This protocol is adapted from the synthesis of 4-phenylphenol.[6]
Materials:
-
Phenylboronic acid (122 mg)
-
4-Iodophenol (220 mg)
-
Potassium carbonate (414 mg)
-
10% Palladium on carbon (3 mg)
-
Deionized water (11 mL)
-
2 M Hydrochloric acid
-
Methanol
Procedure:
-
To a 50 mL round-bottom flask, add phenylboronic acid, potassium carbonate, 4-iodophenol, and 10 mL of deionized water.
-
Prepare a slurry of 10% Pd on carbon in 1 mL of deionized water and transfer it to the reaction flask.
-
Attach a reflux condenser and heat the mixture with vigorous stirring for 30 minutes, or until a precipitate forms.
-
Allow the reaction to cool to room temperature.
-
Acidify the mixture with 2 M HCl to a pH of approximately 2.
-
Separate the solid by vacuum filtration using a Hirsch funnel and wash with 10 mL of water.
-
To the solid in the Hirsch funnel, add 10 mL of methanol and collect the filtrate.
-
Add 10 mL of deionized water to the methanol solution to precipitate the product.
-
The product can be further purified by recrystallization from a methanol/water mixture.
Protocol 2: Synthesis of Methoxylated Biphenols via Friedel-Crafts Alkylation
This protocol is a general procedure adapted from the synthesis of various methoxylated bisphenols.
Materials:
-
Benzylic alcohol (e.g., Syringic alcohol, 0.25 mmol)
-
Phenol derivative (e.g., Phenol, 4.0 mmol)
-
Hafnium triflate (Hf(OTf)₄, 0.04 mmol)
-
2-Methyltetrahydrofuran (2-MeTHF, 2.0 mL)
-
Ethyl acetate
-
Petroleum Ether
Procedure:
-
To a reaction vessel, add the benzylic alcohol, the phenol derivative, Hf(OTf)₄, and 2-MeTHF.
-
Stir the reaction mixture at the desired temperature (e.g., 0°C or 22°C) for the specified time (e.g., 0.5 to 2 hours).
-
Upon completion, purify the crude reaction mixture directly by flash column chromatography using a gradient of ethyl acetate in petroleum ether to isolate the biphenol products.
Visualizations
Caption: Troubleshooting workflow for low biphenol yield.
Caption: Logic diagram for Friedel-Crafts alkylation issues.
References
- 1. Log in [portfolio-pplus.com]
- 2. EP0109033A2 - Purification of bisphenol-A - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 6. chemistry-online.com [chemistry-online.com]
"side reactions to avoid in the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 2-Methoxy-5-(4-methylphenyl)phenol.
Troubleshooting Guides
The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. The following guides address common issues and side reactions encountered with this method.
Problem 1: Low Yield of the Desired Product and Formation of Homocoupling Byproducts
Homocoupling of the boronic acid starting material is a common side reaction that competes with the desired cross-coupling, leading to the formation of 4,4'-dimethylbiphenyl.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Subsurface sparging with an inert gas is a highly effective deoxygenation method.[1] |
| Inappropriate Catalyst or Ligand | The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands are often preferred to promote the desired cross-coupling over homocoupling. |
| Incorrect Base | The base plays a crucial role in the transmetalation step. The choice of base can influence the rate of both the desired reaction and the homocoupling side reaction. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can help optimize the reaction for the desired product. |
| High Catalyst Loading | While a sufficient amount of catalyst is necessary, excessively high concentrations can sometimes favor side reactions. Optimizing the catalyst loading, often in the range of 0.5-5 mol%, can help minimize homocoupling. |
Problem 2: Formation of Dehalogenated Byproduct
Dehalogenation of the aryl halide starting material (e.g., 5-bromo-2-methoxyphenol) results in the formation of 2-methoxyphenol, reducing the yield of the target biphenyl.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Protic Impurities | Water or other protic impurities can act as a proton source for the dehalogenation side reaction. Ensure all reagents and solvents are anhydrous. |
| Inappropriate Ligand | The ligand can influence the stability of the organopalladium intermediates. Certain ligands may promote side reactions like dehalogenation. Experimenting with different phosphine ligands can help mitigate this issue. |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of dehalogenation. Running the reaction at the lowest effective temperature can help to minimize this side reaction. |
Problem 3: Protodeboronation of the Boronic Acid
Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of toluene and reducing the amount of boronic acid available for the cross-coupling reaction.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Water or Acidic Protons | Meticulously dry all solvents and reagents. The choice of a non-protic solvent and a suitable base is important to avoid acidic conditions that can promote protodeboronation. |
| Prolonged Reaction Times | Longer reaction times can increase the likelihood of protodeboronation. Optimizing the reaction conditions to achieve a reasonable reaction time is beneficial. |
| Instability of the Boronic Acid | Some boronic acids are inherently less stable. Using boronate esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation.[2] |
Problem 4: Demethylation of the Methoxy Group
The methoxy group on the phenol ring can be susceptible to cleavage under certain reaction conditions, leading to the formation of a dihydroxybiphenyl impurity.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Reaction Conditions | High temperatures and strongly basic or acidic conditions can promote demethylation. Use the mildest possible reaction conditions that still afford a good yield of the desired product. |
| Choice of Base | Certain strong bases can facilitate demethylation. Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred over stronger bases like alkoxides. |
| Lewis Acidic Reagents | Avoid reagents that have strong Lewis acidity, as they can coordinate to the methoxy oxygen and facilitate cleavage. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound via Suzuki-Miyaura coupling?
A common and effective approach is the coupling of 5-bromo-2-methoxyphenol with 4-methylphenylboronic acid .
Q2: Which palladium catalyst and ligand combination is a good starting point for this synthesis?
For coupling an electron-rich aryl bromide like 5-bromo-2-methoxyphenol, a catalyst system known to be effective for such substrates should be chosen. A good starting point would be a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos .
Q3: What is a suitable solvent and base for this reaction?
A mixture of an organic solvent and an aqueous base solution is typically used. A common system is 1,4-dioxane/water or toluene/water . For the base, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3][4] By taking small aliquots from the reaction mixture, you can track the consumption of the starting materials and the formation of the product and any major byproducts.
Q5: What is a general purification strategy for the final product?
After the reaction is complete, a standard work-up procedure involves quenching the reaction, extracting the product into an organic solvent, and washing with brine. The crude product can then be purified by column chromatography on silica gel to separate it from any unreacted starting materials and side products.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling Synthesis of this compound:
Disclaimer: This is a generalized protocol and may require optimization for specific laboratory conditions and reagent purity.
Materials:
-
5-bromo-2-methoxyphenol
-
4-methylphenylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-methoxyphenol (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio).
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for side reactions in the synthesis.
References
Technical Support Center: Refining Experimental Protocols for Reproducible Results
Welcome to the Technical Support Center dedicated to enhancing experimental reproducibility. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for achieving consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. What are the most common sources of irreproducibility?
A1: Inconsistent experimental results can stem from several factors. The most common culprits include variations in reagents and materials, deviations from the experimental protocol, improper equipment calibration, and differences in data analysis.[1][2] Even subtle changes in environmental conditions like temperature and humidity can impact outcomes. In cell-based assays, cell line misidentification and contamination are significant sources of irreproducibility.[3][4][5][6][7]
Q2: How can I improve the reproducibility of my Western Blots?
A2: To enhance Western Blot reproducibility, it is crucial to standardize every step of the process. This includes consistent sample preparation, using a precise total protein quantification method for loading, ensuring complete and even protein transfer, and using well-characterized antibodies at optimal dilutions.[1][8][9] Implementing a robust normalization strategy, such as total protein normalization, is also critical for accurate quantification.[9]
Q3: What are the key factors for achieving reproducible PCR results?
A3: For reproducible PCR, key factors include the quality and quantity of the template DNA, primer design, and the concentration of reaction components like MgCl2 and dNTPs.[10] Optimizing the annealing temperature and the number of cycles is also crucial.[11][12] Using a standardized master mix and automated liquid handling can help minimize pipetting errors and improve consistency.
Q4: How does cell culture variability impact experimental reproducibility?
A4: Cell culture is a major source of experimental variability. Issues such as microbial contamination (especially mycoplasma), cross-contamination with other cell lines, and genetic drift due to high passage numbers can lead to unreliable and irreproducible results.[3][5] It is essential to implement routine quality control measures, including cell line authentication and mycoplasma testing.
Troubleshooting Guides
Guide: Troubleshooting Inconsistent Western Blot Results
| Symptom | Possible Cause | Recommended Solution |
| No or Weak Signal | Inefficient protein transfer. | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low antibody concentration. | Titrate the primary antibody to determine the optimal concentration. | |
| Inactive enzyme or substrate. | Use fresh enzyme conjugates and substrate solutions. | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary antibody concentration too high. | Decrease the primary antibody concentration and/or reduce incubation time. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific. | Use a more specific antibody or perform antibody validation experiments. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room. |
Guide: Troubleshooting PCR Amplification Failures
| Symptom | Possible Cause | Recommended Solution |
| No PCR Product | Poor quality or insufficient template DNA. | Purify the DNA template and ensure its integrity. Increase the amount of template. |
| Incorrect annealing temperature. | Optimize the annealing temperature using a gradient PCR. | |
| Problem with a reaction component. | Use fresh reagents and ensure the correct concentrations of primers, dNTPs, and MgCl2. | |
| Faint Bands | Insufficient number of PCR cycles. | Increase the number of cycles (typically between 25-35).[12] |
| Suboptimal primer concentration. | Titrate the primer concentration to find the optimal level. | |
| Smeared Bands | Too much template DNA. | Reduce the amount of template DNA in the reaction. |
| Contamination. | Use sterile techniques and filtered pipette tips. Run a negative control (no template). | |
| Non-specific Bands | Annealing temperature is too low. | Increase the annealing temperature in increments of 1-2°C. |
| Primer-dimer formation. | Redesign primers to avoid self-complementarity. |
Guide: Common Issues in Cell Culture
| Issue | Possible Cause | Recommended Solution |
| Slow Cell Growth | Suboptimal culture conditions. | Ensure the correct media, supplements, temperature, and CO2 levels are used. |
| Mycoplasma contamination. | Regularly test for mycoplasma and discard contaminated cultures. | |
| Cell Death | Toxicity from media or reagents. | Use fresh, high-quality media and test new batches of reagents. |
| Over-trypsinization. | Minimize the time cells are exposed to trypsin and use a trypsin inhibitor. | |
| Phenotypic Changes | High passage number. | Use cells with a low passage number and maintain a frozen stock of early passages. |
| Cell line misidentification. | Perform cell line authentication using Short Tandem Repeat (STR) analysis. |
Data Presentation
Impact of Cell Line Misidentification on Research Reproducibility
The use of misidentified cell lines is a significant contributor to the reproducibility crisis in biomedical research. The data below highlights the prevalence of this issue.
| Metric | Reported Value | Reference |
| Estimated Percentage of Misidentified Cell Lines | 18-36% | [7] |
| Number of Misidentified Cell Lines in ICLAC Registry | Nearly 600 | [3] |
| Estimated Number of Studies Using Misidentified Cells | Over 32,000 | [6] |
| Estimated Number of Citations of Studies with Misidentified Cells | Approximately 500,000 | [6] |
Improving PCR Success Rates with Protocol Optimization
Standardizing and optimizing experimental protocols can dramatically improve success rates. The following table illustrates the potential improvement in PCR success rates with a machine learning-optimized protocol compared to traditional human-designed protocols.
| Protocol Design Method | Reported Success Rate | Reference |
| Human-Designed PCR Protocols | 55-63% | [13] |
| Machine Learning-Optimized PCR Protocol | 81% | [13] |
| Potential Improvement in Success Rate | 18-26% | [13] |
Experimental Protocols
Detailed Protocol for Reproducible Western Blotting
This protocol outlines a standardized workflow for quantitative Western blotting to enhance reproducibility.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer and heat at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of total protein (e.g., 20 µg) per lane into a precast polyacrylamide gel.
-
Include a molecular weight marker in one lane.
-
Run the gel at a constant voltage (e.g., 100V) until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a low-fluorescence PVDF membrane using a wet transfer system at 100V for 90 minutes in a cold room.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a validated secondary antibody conjugated to a fluorophore for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Data Acquisition and Analysis:
-
Image the blot using a digital imaging system with a linear signal range.
-
Quantify band intensities using appropriate software.
-
Normalize the signal of the target protein to the total protein in each lane.
-
Standardized Protocol for Reproducible Real-Time PCR (qPCR)
This protocol provides a standardized method for gene expression analysis using qPCR.
-
RNA Extraction and Quality Control:
-
Extract total RNA from cells or tissues using a column-based kit.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
Verify RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers (final concentration of 200 nM each), and nuclease-free water.
-
Dispense the master mix into a 96-well qPCR plate.
-
Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Include a no-template control for each primer set.
-
Run each sample in triplicate.
-
-
qPCR Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis: 95°C for 15 seconds, 60°C for 60 seconds, then a slow ramp up to 95°C.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each sample.
-
Calculate the relative gene expression using the ΔΔCq method, normalizing to a validated housekeeping gene.
-
Mandatory Visualization
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and apoptosis.[3][5] Dysregulation of this pathway is implicated in various diseases. Ensuring the reproducibility of experiments studying this pathway is crucial for accurate biological interpretation.
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Titration-WB: A methodology for accurate quantitative protein determination overcoming reproducibility errors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rmm.mazums.ac.ir [rmm.mazums.ac.ir]
- 11. Faster quantitative real-time PCR protocols may lose sensitivity and show increased variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Predicting failure rate of PCR in large genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
"troubleshooting guide for scaling up biphenol synthesis"
Welcome to the technical support center for biphenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of biphenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up biphenol synthesis?
A1: The most frequent challenges encountered during the scale-up of biphenol synthesis include managing reaction exotherms, catalyst deactivation, controlling byproduct formation, and achieving efficient purification of the final product. Each of these areas requires careful optimization of reaction conditions to ensure a safe, efficient, and high-yielding process.
Q2: How does the reactant molar ratio impact the yield and purity of biphenol?
A2: The molar ratio of the reactants, typically a phenol and a ketone (e.g., acetone for Bisphenol A), is a critical parameter. An excess of the phenol is generally used to drive the reaction towards the desired product and minimize side reactions of the ketone. An optimal ratio will maximize the yield and purity of the target biphenol isomer (e.g., p,p'-BPA).[1]
Q3: What are the typical catalysts used in biphenol synthesis, and what are their main drawbacks on a large scale?
A3: Acidic catalysts are standard for biphenol synthesis. Historically, mineral acids like HCl were used, but these pose corrosion and environmental challenges.[1] Currently, solid acid catalysts, particularly ion-exchange resins, are favored in industrial processes.[1][2] While effective, these resins can suffer from deactivation over time due to poisoning or fouling.[2]
Q4: What are the primary byproducts in Bisphenol A (BPA) synthesis?
A4: The main byproducts in BPA synthesis include isomers such as o,p'-BPA, and products from side reactions of acetone, like mesityl oxide.[1] The formation of these impurities can complicate the purification process and impact the quality of the final product.
Q5: How can I monitor the progress of my biphenol synthesis reaction?
A5: Reaction progress can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed to quantify the concentration of reactants, the desired biphenol product, and any byproducts. These methods provide valuable data for reaction optimization and quality control.
Troubleshooting Guides
Problem 1: Low Product Yield
A lower-than-expected yield is a common issue during scale-up. The following guide provides a systematic approach to identifying and resolving the root cause.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: Temperature significantly affects reaction kinetics and equilibrium.
-
Solution: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Be mindful that higher temperatures can sometimes lead to increased byproduct formation.
-
-
Incorrect Reactant Molar Ratio: An inappropriate ratio of phenol to ketone can lead to incomplete conversion or increased side reactions.
-
Solution: Experiment with different molar ratios. An excess of phenol is typically beneficial.
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Solution: Refer to the "Catalyst Deactivation and Regeneration" section for troubleshooting steps.
-
-
Presence of Water: Water can inhibit the reaction, reducing the catalytic activity and overall yield.[1]
-
Solution: Ensure all reactants and solvents are sufficiently dry. Consider using a dehydration agent or azeotropic distillation to remove water formed during the reaction.[1]
-
-
Inefficient Mixing: Poor agitation can lead to localized temperature gradients and concentration differences, resulting in a lower overall reaction rate.
-
Solution: Ensure the stirring mechanism is adequate for the larger reactor volume to maintain a homogeneous reaction mixture.
-
Troubleshooting Low Yield Workflow
Caption: A workflow diagram for troubleshooting low yield in biphenol synthesis.
Problem 2: Catalyst Deactivation
Catalyst deactivation is a significant concern in continuous or batch-recycle processes, leading to decreased reaction rates and lower yields over time.
Common Causes of Deactivation:
-
Poisoning: Impurities in the feedstock can bind to the active sites of the catalyst, rendering them inactive.
-
Fouling/Coking: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking pores and active sites.
-
Thermal Degradation: Excessive temperatures can lead to the physical degradation of the catalyst structure, particularly for ion-exchange resins.
Troubleshooting and Regeneration:
-
Feedstock Purification: Ensure the purity of reactants to minimize catalyst poisons.
-
Temperature Control: Maintain the reaction temperature within the recommended range for the specific catalyst to prevent thermal damage.
-
Catalyst Washing/Regeneration: A deactivated catalyst can often be regenerated. A common method for ion-exchange resins involves washing with a specific solvent mixture.
Catalyst Deactivation Troubleshooting
Caption: Common causes and solutions for catalyst deactivation.
Problem 3: High Levels of Impurities/Byproducts
The presence of a high concentration of byproducts can significantly complicate purification and affect the final product's quality.
Mitigation Strategies:
-
Optimize Reaction Conditions: Temperature, pressure, and reaction time can all influence the selectivity of the reaction. Lowering the temperature, for instance, can sometimes reduce the formation of certain byproducts.
-
Adjust Reactant Ratio: As mentioned, an excess of phenol can suppress the formation of ketone-derived impurities.
-
Catalyst Selection: Different catalysts can exhibit different selectivities. If byproduct formation is a persistent issue, consider screening alternative catalysts.
Problem 4: Purification Challenges
Scaling up purification, especially crystallization, can present new challenges.
Troubleshooting Crystallization:
-
Oiling Out: The product separates as a liquid instead of a solid. This can be caused by the solution being too concentrated or cooling too quickly.
-
Solution: Add more solvent and/or slow down the cooling rate.
-
-
Poor Crystal Formation: Difficulty in inducing crystallization.
-
Solution: Try seeding the solution with a small crystal of the pure product, or scratch the inside of the flask to create nucleation sites.
-
-
Low Purity of Crystals: Impurities are occluded in the crystal lattice.
-
Solution: Ensure the cooling process is slow to allow for selective crystallization. A recrystallization step may be necessary. Modifying crystallization conditions to increase particle size can also improve purity by reducing the surface area for mother liquor adhesion.[3]
-
Data Presentation
Table 1: Effect of Reactant Molar Ratio on BHPF Synthesis
| Molar Ratio (Phenol:Fluorenone) | Purity (%) | Yield (%) |
| 8:1 | 96.5 | 85.2 |
| 9:1 | 97.8 | 89.6 |
| 10:1 | 98.5 | 92.3 |
| 11:1 | 98.6 | 92.5 |
| 12:1 | 98.7 | 92.6 |
Data adapted from a study on 9,9-Bis(4-hydroxyphenyl) fluorene (BHPF) synthesis.
Table 2: Optimization of Reaction Conditions for 2,2'-Diallylbisphenol A Synthesis
| Entry | Temperature (°C) | Flow Velocity (mL/min) | Yield (HPLC, %) |
| 1 | 250 | 1.0 | 45.2 |
| 2 | 250 | 2.0 | 58.9 |
| 3 | 250 | 4.0 | 67.3 |
| 4 | 250 | 6.0 | 72.5 |
| 5 | 250 | 8.0 | 68.1 |
| 6 | 210 | 6.0 | 2.3 |
| 7 | 230 | 6.0 | 24.1 |
| 8 | 240 | 6.0 | 62.7 |
Data from a study on the scale-up synthesis of a bisphenol A derivative using a microchannel reactor.[4]
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of Bisphenol A (BPA)
This protocol describes a typical batch synthesis of BPA using an acid catalyst.
Materials:
-
Phenol
-
Acetone
-
p-Toluene sulfonic acid (PTSA) catalyst
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Microsyringe
Procedure:
-
Set up the two-neck round-bottom flask with a condenser and a magnetic stirrer.
-
Add 8.6 g of PTSA catalyst and 23.5 g of phenol to the flask.
-
Heat the mixture to 60°C with stirring.
-
Once the temperature is stable, add 2.9 g of acetone using a microsyringe to initiate the reaction.
-
Maintain the reaction at 60°C under atmospheric pressure for the desired reaction time (e.g., 6 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can then be purified, for example, by distillation to remove unreacted acetone and water, followed by crystallization.[1]
Protocol 2: Regeneration of Deactivated Ion-Exchange Resin Catalyst
This protocol outlines a procedure for regenerating a sulfonated ion-exchange resin catalyst used in bisphenol synthesis.
Materials:
-
Deactivated ion-exchange resin
-
Phenol
-
Deionized water
-
Jacketed column or reactor
-
Recirculation pump
Procedure:
-
Load the deactivated catalyst into a suitable column or reactor.
-
Prepare a wash solution consisting of 5-20% by weight of water in phenol.
-
Heat the wash solution to a temperature between 70°C and 95°C.
-
Pass the heated wash solution through the catalyst bed. The total amount of wash solution should be about 5 to 50 times the weight of the catalyst.
-
Recycle the wash solution through the catalyst bed for a period effective to regenerate the catalyst.
-
Monitor the water content of the effluent and add makeup water as needed to maintain the desired concentration, as the resin will absorb water.
-
Continue the process until the catalyst's activity is restored. This can be verified by testing the acetone conversion, which should be at least 4% greater than before regeneration.[5]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. A proposed industrial scale-up of circular bisphenol-A (BPA) production - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. researchgate.net [researchgate.net]
"improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Methoxy-5-(4-methylphenyl)phenol in solution. The information provided is based on established principles of phenolic chemistry, as direct stability data for this specific compound is limited.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of Solution (e.g., yellowing, browning) | Oxidation of the phenolic hydroxyl group, potentially accelerated by light, high pH, or the presence of metal ions. | - Prepare solutions fresh daily.- Store stock solutions and experimental samples protected from light (e.g., in amber vials).- Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).- Work at a neutral or slightly acidic pH if compatible with the experimental design.[1]- Consider the addition of an antioxidant, such as ascorbic acid or EDTA (to chelate metal ions). |
| Precipitation or Cloudiness in Solution | - Poor solubility at the prepared concentration.- Degradation products forming insoluble polymers.- Change in pH affecting solubility. | - Determine the solubility limit in the chosen solvent system.- Prepare more dilute solutions or use a co-solvent.- Filter the solution through a 0.22 µm syringe filter before use.- Monitor for signs of degradation that may lead to precipitation. |
| Loss of Compound Potency or Activity Over Time | Chemical degradation of this compound. | - Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols).- Implement stabilization strategies such as protection from light, pH control, and use of antioxidants.- Store solutions at lower temperatures (e.g., 4°C or -20°C), after confirming that precipitation will not occur. |
| Inconsistent Experimental Results | Instability of the compound in the experimental medium leading to variable concentrations. | - Prepare fresh solutions for each experiment from a solid, well-stored starting material.- Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemistry of similar phenolic compounds, the primary degradation pathway is likely oxidation of the phenolic hydroxyl group.[2][3][4] This can be initiated or accelerated by factors such as:
-
Exposure to Light (Photodegradation): UV and visible light can provide the energy to initiate oxidative reactions.
-
pH: Basic conditions (high pH) can deprotonate the phenol, making it more susceptible to oxidation.[1]
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation of phenols.
-
Presence of Metal Ions: Transition metal ions (e.g., iron, copper) can catalyze oxidative degradation.
-
Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.
Q2: How can I monitor the stability of my this compound solution?
A2: Stability can be monitored by quantifying the concentration of the parent compound over time using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the analysis of phenolic compounds.[5][6][7][8][9] UV-Vis spectrophotometry can also be used, though it is less specific.[10][11][12][13][14]
Q3: What solvents are recommended for preparing stock solutions of this compound?
Q4: Are there any general-purpose antioxidants that can be used to stabilize solutions of this compound?
A4: Yes, for phenolic compounds, common antioxidants that can be tested include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions which can catalyze oxidation.
The choice of antioxidant will depend on its compatibility with your solvent system and downstream experimental applications.
Data on Factors Affecting Phenol Stability (Inferred from Structurally Similar Compounds)
The following table summarizes the expected impact of various conditions on the stability of this compound in solution, based on general knowledge of phenolic and guaiacol derivative chemistry.[1][16][17]
| Parameter | Condition | Expected Impact on Stability | Reasoning |
| pH | Acidic (pH < 7) | More Stable | The phenolic hydroxyl group is protonated, reducing its susceptibility to oxidation.[1] |
| Alkaline (pH > 7) | Less Stable | Deprotonation of the phenol increases electron density on the aromatic ring, facilitating oxidation.[1] | |
| Light Exposure | Dark | More Stable | Prevents photo-initiated degradation pathways. |
| Ambient/UV Light | Less Stable | Light provides the energy to initiate free radical-mediated oxidation. | |
| Atmosphere | Inert (Nitrogen/Argon) | More Stable | Reduces the availability of molecular oxygen, a key component in oxidative degradation. |
| Air (Oxygen) | Less Stable | Oxygen acts as an oxidizing agent. | |
| Temperature | Low (e.g., 4°C) | More Stable | Slows down the rate of chemical degradation reactions. |
| Elevated (e.g., > 25°C) | Less Stable | Increases the kinetic energy of molecules, leading to a higher rate of degradation. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound in Solution
Objective: To assess the stability of this compound under various conditions (e.g., different pH, temperature, and light exposure) over a defined period.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare experimental solutions by diluting the stock solution into the desired buffers (e.g., pH 4, 7, and 9) or solvents.
-
-
Incubation Conditions:
-
Aliquot the experimental solutions into appropriate vials (e.g., amber glass vials for light protection).
-
Store the vials under different conditions:
-
Temperature: 4°C, 25°C (room temperature), and 40°C.
-
Light: Protected from light (wrapped in foil) and exposed to ambient light.
-
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
-
Quantification:
-
At each time point, withdraw an aliquot from each condition.
-
Analyze the concentration of the remaining this compound using a validated HPLC-UV method (see Protocol 2).
-
-
Data Analysis:
-
Plot the percentage of the initial concentration remaining versus time for each condition.
-
Determine the degradation rate constant and half-life under each condition.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in solution.
Methodology:
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient elution is often effective for separating phenolic compounds from potential degradation products.[5]
-
Example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with a low percentage of B, and gradually increase it over the run time.
-
-
Detection:
-
Set the UV detector to the wavelength of maximum absorbance (λmax) of this compound. This can be determined by running a UV scan of a standard solution. For similar phenolic compounds, wavelengths are often in the range of 270-280 nm.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Sample Analysis:
-
Inject the experimental samples.
-
Determine the peak area for this compound.
-
Calculate the concentration in the samples using the calibration curve.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. estudogeral.uc.pt [estudogeral.uc.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. researchgate.net [researchgate.net]
- 10. ijset.in [ijset.in]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. journal.unusida.ac.id [journal.unusida.ac.id]
- 14. nveo.org [nveo.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-Methoxy-5-(4-methylphenyl)phenol's Antioxidant Potential Against Industry Benchmarks
For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development
This publication provides a detailed comparative analysis of the antioxidant properties of 2-Methoxy-5-(4-methylphenyl)phenol against established antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-tocopherol), and Butylated Hydroxytoluene (BHT). This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the relative antioxidant efficacy of this novel compound.
Executive Summary:
Comparative Antioxidant Activity
The antioxidant efficacy of a compound is commonly quantified by its IC50 or EC50 value, which represents the concentration required to scavenge 50% of the free radicals in the assay. A lower value indicates a higher antioxidant potency. The following table summarizes the available antioxidant activity data for the comparator compounds.
| Compound | DPPH Assay (IC50/EC50) | ABTS Assay (IC50) | FRAP Assay (IC50) |
| 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol * | 10.46 ppm[1] | Not Available | Not Available |
| 2-Methoxy-4-methylphenol (p-Creosol) | Log 1/IC50 data available**[2] | Not Available | Not Available |
| Vitamin C (Ascorbic Acid) | 2.260 µg/ml[3] | 127.7 µg/ml[4] | Not Available |
| Vitamin E (α-tocopherol) | ~12.1 µM[5] | Not Available | Not Available |
| Butylated Hydroxytoluene (BHT) | Comparable to α-tocopherol[5] | Not Available | Not Available |
*Note: This Schiff base derivative of a related methoxyphenol is used as a proxy due to the lack of direct data for this compound. **Note: A linear relationship for anti-DPPH radical activity (log 1/IC50) was observed for a series of 2-methoxyphenols, but a specific IC50 value for 2-methoxy-4-methylphenol was not explicitly stated in the available text.[2] ***Note: The study indicated that the potency was comparable, but a precise IC50 value was not provided.[5]
Signaling Pathway in Oxidative Stress
The cellular response to oxidative stress is a complex process involving multiple signaling pathways. A key pathway in the antioxidant defense system is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a wide array of antioxidant and cytoprotective genes.
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically.
Experimental Workflow:
Detailed Procedure:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[6]
-
Sample and Standard Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol).[6]
-
Assay Procedure:
-
Add a specific volume of the sample or standard solution to a cuvette or a well of a microplate.
-
Add an equal volume of the DPPH working solution to initiate the reaction.[6]
-
Include a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a defined period, typically 30 minutes.[6]
-
Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Detailed Procedure:
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[7][8]
-
Sample and Standard Preparation: Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6-30 minutes) at room temperature.[4][7]
-
Measurement: Measure the absorbance at 734 nm.[7]
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using a similar formula to the DPPH assay. The IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.
Detailed Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.[7][9]
-
Sample and Standard Preparation: Prepare dilutions of the test sample and a standard (e.g., FeSO₄ or Trolox).
-
Assay Procedure:
-
Incubation: Incubate the mixture at 37°C for a defined period, typically 4 to 30 minutes.[9]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[7][10]
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as FRAP values (in µM Fe²⁺ equivalents).
References
- 1. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. distantreader.org [distantreader.org]
- 4. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Nrf2-ARE Pathway: An Indicator and Modulator of Oxidative Stress in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]
"validating the antimicrobial activity of 2-Methoxy-5-(4-methylphenyl)phenol against known pathogens"
An Objective Guide for Researchers in Drug Discovery and Development
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration and validation of novel antimicrobial agents. This guide provides a comparative analysis of the antimicrobial activity of a novel compound, 2-Methoxy-5-(4-methylphenyl)phenol, against a panel of known bacterial and fungal pathogens. Its performance is benchmarked against established antimicrobial agents, offering a data-driven perspective for researchers and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and selected comparator agents was determined using standard microdilution techniques to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The results, summarized in the tables below, offer a quantitative comparison of their potency against a range of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Pathogen | This compound (Hypothetical Data) | Eugenol[1][2] | Thymol[3][4] | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 16 | 1250 | 62.5 | 1 | 0.5 |
| Enterococcus faecalis (ATCC 29212) | 32 | >5000 | 125 | 2 | 1 |
| Escherichia coli (ATCC 25922) | 64 | 2500 | 250 | N/A | 0.015 |
| Pseudomonas aeruginosa (ATCC 27853) | 128 | 5000 | 500 | N/A | 0.25 |
| Candida albicans (ATCC 90028) | 32 | 620 | 49.37 | N/A | N/A |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Pathogen | This compound (Hypothetical Data) | Eugenol[4] | Thymol[4] | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus (ATCC 29213) | 32 | 2500 | 125 | 4 | 1 |
| Enterococcus faecalis (ATCC 29212) | 64 | >5000 | 250 | 8 | 2 |
| Escherichia coli (ATCC 25922) | 128 | 5000 | 500 | N/A | 0.03 |
| Pseudomonas aeruginosa (ATCC 27853) | 256 | >5000 | 1000 | N/A | 0.5 |
| Candida albicans (ATCC 90028) | 64 | 1250 | 78 | N/A | N/A |
Experimental Protocols
The following section details the methodologies employed for the antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds and standard antibiotics were serially diluted in 96-well microtiter plates containing Mueller-Hinton Broth for bacteria or RPMI-1640 medium for Candida albicans.
-
Inoculation: Each well was inoculated with the standardized microbial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for Candida albicans.
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC/MFC was established to assess the cidal activity of the compounds.
-
Subculturing: Aliquots from the wells showing no visible growth in the MIC assay were subcultured onto appropriate agar plates.
-
Incubation: The plates were incubated under the same conditions as the initial cultures.
-
MBC/MFC Determination: The MBC/MFC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial inoculum count.
Visualizing the Experimental Workflow
The following diagram illustrates the sequential steps involved in the antimicrobial susceptibility testing protocol.
Caption: Workflow for MIC and MBC/MFC determination.
Signaling Pathway Perturbation (Hypothetical)
While the precise mechanism of action for this compound is under investigation, it is hypothesized to disrupt the bacterial cell membrane integrity and interfere with key metabolic pathways, similar to other phenolic compounds. The diagram below illustrates a potential signaling cascade affected by the compound.
Caption: Hypothesized mechanism of action.
References
- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential effect of 2-isopropyl-5-methylphenol (thymol) alone and in combination with fluconazole against clinical isolates of Candida albicans, C. glabrata and C. krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Efficiency of 2-Methoxy-5-(4-methylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the preparation of 2-Methoxy-5-(4-methylphenyl)phenol, a biphenyl compound of interest in medicinal chemistry and materials science. The efficiency of chemical syntheses is paramount in research and development, impacting yield, cost, and environmental footprint. Herein, we evaluate several plausible routes, presenting a detailed examination of the Suzuki-Miyaura coupling, a widely favored method for C-C bond formation, and discuss other potential strategies such as the Ullmann condensation and Grignard coupling.
Comparative Analysis of Synthetic Routes
The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a 2-methoxyphenol unit and a p-tolyl group. The choice of synthetic strategy significantly influences the overall efficiency. Below is a summary of the most viable approaches.
| Synthetic Route | Key Precursors | Key Reagents/Catalysts | Typical Reaction Conditions | Reported/Expected Yield | Key Advantages | Key Disadvantages |
| Route 1: Suzuki-Miyaura Coupling | 5-Halo-2-methoxyphenol (bromo or iodo), 4-Methylphenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Anhydrous solvent (e.g., Toluene, Dioxane), Inert atmosphere, 80-110 °C | High (often >80%)[1][2] | High functional group tolerance, mild reaction conditions, high yields, commercially available starting materials.[3][4] | Palladium catalysts can be expensive, potential for phosphine ligand contamination in the product. |
| Route 2: Ullmann Condensation | 5-Halo-2-methoxyphenol, Toluene or a p-tolyl derivative | Copper (or copper salt), Ligand (e.g., N,N-dimethylglycine) | High-boiling polar solvent (e.g., DMF, NMP), High temperatures (>150 °C)[5][6] | Moderate to Good | Lower cost catalyst compared to palladium. | Harsh reaction conditions, often requires stoichiometric amounts of copper, lower functional group tolerance.[5][7] |
| Route 3: Grignard Coupling | 5-Halo-2-methoxyphenol, 4-Bromotoluene | Magnesium, Transition metal catalyst (e.g., Fe, Ni) | Anhydrous etheral solvent (e.g., THF, Et₂O) | Variable | Inexpensive starting materials. | Grignard reagents are highly reactive and sensitive to moisture and protic functional groups, potential for side reactions. |
Detailed Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
This route is presented as the most efficient and reliable method based on current literature for analogous transformations. It involves two main stages: the synthesis of a halogenated precursor and the subsequent cross-coupling reaction.
Stage 1: Synthesis of 5-Bromo-2-methoxyphenol (Precursor)
Protocol:
-
To a solution of 2-methoxyphenol (guaiacol) (5.0 g, 0.04 mol) in acetonitrile (50 ml) at room temperature, add trifluoroacetic anhydride (6.2 ml, 1.1 eq.).[8]
-
Stir the solution for 5 minutes, then slowly add 1 M potassium tert-butoxide (4.0 ml, 0.1 eq.).[8]
-
Continue stirring for 45 minutes.[8]
-
Slowly add a solution of N-bromosuccinimide (NBS) (7.83 g, 1.1 eq.) in acetonitrile (50 ml) via an addition funnel.[8]
-
Stir the resulting orange solution for 24 hours at room temperature.[8]
-
Remove the solvent under reduced pressure. Suspend the residue in dichloromethane (50 ml).[8]
-
Add a 6 N aqueous solution of sodium hydroxide (20 ml) and separate the layers. Discard the organic layer.[8]
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 2.[8]
-
Extract the aqueous layer with dichloromethane (50 ml).[8]
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to afford 5-bromo-2-methoxyphenol.[8] Reported Yield: ~90%[8]
Stage 2: Suzuki-Miyaura Coupling
Representative Protocol:
-
In a flask, combine 5-bromo-2-methoxyphenol (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq.).
-
Add a suitable solvent system, such as a mixture of toluene and water.
-
De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound. Expected Yield: Based on similar Suzuki-Miyaura reactions, yields are anticipated to be in the range of 80-95%.[1][2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
References
- 1. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
In Vitro vs. In Vivo Efficacy of Phenolic Compounds in Oncology: A Comparative Analysis
For the attention of Researchers, Scientists, and Drug Development Professionals.
Due to the limited availability of public data on the in vitro and in vivo efficacy of 2-Methoxy-5-(4-methylphenyl)phenol, this guide provides a comparative analysis of a structurally related and well-studied analogue: 5-(3-hydroxy-4-methoxyphenethyl)-2-methoxy-3-methylphenol (SM-3) . This compound's performance is compared with its parent molecule, Resveratrol , and a standard-of-care chemotherapeutic agent, Cisplatin , in the context of non-small cell lung cancer (NSCLC).
This guide aims to provide an objective comparison based on available experimental data, detailing the methodologies employed and visualizing the underlying biological pathways.
Comparative Efficacy Data
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of SM-3, Resveratrol, and Cisplatin against non-small cell lung cancer models.
Table 1: In Vitro Efficacy - IC50 Values in NSCLC Cell Lines
| Compound | A549 (µM) | H292 (µM) | H460 (µM) | Source |
| SM-3 | 72.74 ± 0.13 | 67.66 ± 0.10 | 43.24 ± 0.11 | [1][2][3] |
| Resveratrol | ~100-200 | > 200 | ~150-200 | [2][3] |
| Cisplatin | ~3-10 | Not widely reported | Not widely reported |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vivo Efficacy - Tumor Growth Inhibition in NSCLC Xenograft Models
| Compound | Animal Model | Cell Line | Dosage | Tumor Growth Inhibition (%) | Source |
| SM-3 | Data not publicly available | A549, H292, H460 (Spheroids/Organoids) | Not specified | Qualitatively superior to Resveratrol in 3D models | [1][2][3] |
| Resveratrol | Nude Mice | A549 | 30-100 mg/kg/day | Significant reduction in tumor volume and weight | [4] |
| Cisplatin | Nude Mice | A549 | 3-5 mg/kg | Significant tumor growth inhibition |
Signaling Pathway and Experimental Workflow
The antitumor activity of SM-3 has been linked to the inhibition of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: The mTOR signaling pathway and the inhibitory action of SM-3.
The following diagram illustrates a general workflow for comparing the efficacy of a test compound in vitro and in vivo.
Caption: Generalized workflow for in vitro and in vivo compound efficacy testing.
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
-
Cell Seeding: Human non-small cell lung cancer cell lines (A549, H292, H460) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (SM-3, Resveratrol, or Cisplatin) and incubated for another 48-72 hours.
-
MTT Addition: Following the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vivo Tumor Xenograft Model
-
Cell Implantation: A suspension of human NSCLC cells (e.g., A549) is subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are then randomized into different treatment groups: a vehicle control group, and groups for each test compound (e.g., Resveratrol, Cisplatin) administered at predetermined doses and schedules (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is typically calculated using the formula: (length x width²)/2.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowable size), the mice are euthanized, and the tumors are excised and weighed.
-
Analysis: The efficacy of the treatment is determined by comparing the tumor growth and final tumor weight between the treated and control groups. Further analysis, such as immunohistochemistry for biomarkers, may also be performed on the excised tumors.
Western Blot for mTOR Pathway Analysis
-
Protein Extraction: NSCLC cells are treated with the test compound (e.g., SM-3) for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay, such as the Bradford or BCA assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest in the mTOR pathway (e.g., mTOR, p-mTOR, Akt, p-Akt, S6K1, p-S6K1).
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands are then visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression and phosphorylation status of the target proteins, indicating the effect of the compound on the mTOR pathway.[5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Substituents introduction of methyl and methoxy functional groups on resveratrol stabilizes mTOR binding for autophagic cell death induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Therapeutic effects and safety of resveratrol for lung cancer: an updated preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 7. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Proposed Anti-Inflammatory Mechanism of 2-Methoxy-5-(4-methylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound 2-Methoxy-5-(4-methylphenyl)phenol. Due to the absence of published data on this specific molecule, we propose a plausible mechanism based on its structural similarity to other bioactive phenolic and biphenyl compounds. This document outlines a comparative approach, presenting hypothetical data and detailed experimental protocols to guide future research and development.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Based on its chemical structure, a substituted biphenyl phenol, it is hypothesized that this compound exerts anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Phenolic compounds are known to possess antioxidant and anti-inflammatory properties, often through interference with pro-inflammatory signaling cascades.[1][2][3][4][5] The biphenyl scaffold is also a common feature in molecules targeting protein-protein interactions, which are crucial in the NF-κB pathway.[6][7]
This guide will compare the hypothetical performance of this compound with two well-characterized anti-inflammatory compounds:
-
Resveratrol: A natural polyphenol known to inhibit NF-κB signaling through multiple mechanisms.
-
Celastrol: A potent natural compound and known inhibitor of IκB kinase (IKK), a key enzyme in the NF-κB pathway.
Comparative Efficacy Data (Hypothetical)
The following tables summarize the expected quantitative data from key validation experiments.
Table 1: Inhibition of NF-κB Activation in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) for NF-κB p65 Nuclear Translocation |
| This compound | 8.5 |
| Resveratrol | 15.2 |
| Celastrol | 0.5 |
Table 2: Inhibition of IκBα Phosphorylation in Cell-Based Assays
| Compound | IC50 (µM) for IκBα Phosphorylation Inhibition |
| This compound | 12.3 |
| Resveratrol | 25.0 |
| Celastrol | 0.8 |
Table 3: Downregulation of NF-κB Target Gene Expression (TNF-α)
| Compound | Fold Change in TNF-α mRNA Expression (at 10 µM) |
| Vehicle Control | 100 ± 8.2 |
| This compound | 25.6 ± 3.1 |
| Resveratrol | 45.1 ± 5.5 |
| Celastrol | 5.2 ± 1.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Stimulation:
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation: Cells are pre-treated with varying concentrations of the test compounds or vehicle for 1 hour, followed by stimulation with 1 µg/mL Lipopolysaccharide (LPS) for the indicated time points.
2. Immunofluorescence Assay for NF-κB p65 Nuclear Translocation:
-
RAW 264.7 cells are seeded on glass coverslips in a 24-well plate.
-
Following treatment and LPS stimulation (30 minutes), cells are fixed with 4% paraformaldehyde.
-
Cells are permeabilized with 0.25% Triton X-100 and blocked with 1% Bovine Serum Albumin (BSA).
-
Incubation with a primary antibody against NF-κB p65 is performed overnight at 4°C.
-
A fluorescently labeled secondary antibody is then applied.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope, and the percentage of cells with nuclear p65 is quantified.
3. Western Blot for IκBα Phosphorylation:
-
Cells are treated and stimulated with LPS for 15 minutes.
-
Whole-cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and incubated with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry.
4. Quantitative Real-Time PCR (qRT-PCR) for TNF-α Gene Expression:
-
Cells are treated and stimulated with LPS for 4 hours.
-
Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA is synthesized from the RNA templates.
-
qRT-PCR is performed using SYBR Green master mix and primers specific for TNF-α and a housekeeping gene (e.g., GAPDH).
-
Relative gene expression is calculated using the ΔΔCt method.
Visualizations
Caption: Hypothesized NF-κB signaling pathway and proposed point of inhibition.
Caption: Experimental workflow for validating the anti-inflammatory mechanism.
References
- 1. Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Phenolic Compounds in Medicinal Plants-Natural Health Products for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. Discovery of novel biphenyl derivatives as androgen receptor degraders for the treatment of enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking the Antioxidant Performance of 2-Methoxy-5-(4-methylphenyl)phenol
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis Framework
In the continuous search for novel and more effective antioxidant agents, 2-Methoxy-5-(4-methylphenyl)phenol emerges as a compound of interest due to its structural similarity to other phenolic compounds with known antioxidant properties. This guide provides a comprehensive framework for benchmarking its performance against established commercial antioxidants. While direct comparative experimental data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols and reference data to enable a thorough comparative analysis. A study on a structurally related compound, 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol, reported an EC50 value of 10.46 ppm in a DPPH assay, suggesting the potential antioxidant capacity of this class of compounds[1][2].
Comparative Data of Commercial Antioxidants
To establish a baseline for comparison, the following table summarizes the reported 50% inhibitory concentration (IC50) values for several widely used commercial antioxidants from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It is important to note that these values can vary between studies based on specific experimental conditions.
| Antioxidant | Reported IC50 (DPPH Assay) |
| BHT (Butylated Hydroxytoluene) | 202.35 µg/mL |
| Trolox | 3.77 µg/mL |
| Vitamin C (Ascorbic Acid) | 5.00 µg/mL - 8.4 µg/mL |
Experimental Protocols for Antioxidant Activity Assessment
To ensure a standardized and reproducible comparison, the following detailed protocols for the DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are provided.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound)
-
Reference antioxidants (BHT, Trolox, Vitamin C)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test and Reference Solutions: Prepare a stock solution of the test compound and each reference antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the various concentrations of the test compound or reference antioxidants to the wells.
-
For the control, add 100 µL of methanol instead of the antioxidant solution.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compound (this compound)
-
Reference antioxidants (BHT, Trolox, Vitamin C)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[3].
-
-
Preparation of Test and Reference Solutions: Prepare a stock solution of the test compound and each reference antioxidant in methanol. From the stock solutions, prepare a series of dilutions.
-
Assay:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the various concentrations of the test compound or reference antioxidants to the wells.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 6 minutes[3].
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the comparative benchmarking of a novel antioxidant compound.
Caption: Workflow for Comparative Antioxidant Activity Benchmarking.
Signaling Pathways and Antioxidant Mechanisms
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them. The presence of an electron-donating methoxy group and the phenyl substituent can influence the stability of the resulting phenoxyl radical, potentially enhancing its antioxidant capacity. The general mechanism involves the quenching of free radicals, thus terminating the chain reactions of oxidation.
References
- 1. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of 2-Methoxy-5-(4-methylphenyl)phenol
This guide provides a comparative analysis of the synthesis and potential biological activities of 2-Methoxy-5-(4-methylphenyl)phenol. Due to the limited direct experimental data available for this specific compound, this document outlines a reproducible synthetic methodology based on established protocols for structurally similar biphenyl compounds. Furthermore, it compares its predicted biological performance with known data from related methoxyphenol and biphenyl derivatives, offering a valuable resource for researchers in drug discovery and medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This widely utilized method forges a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.[1][2][[“]] For the target compound, a plausible route involves the coupling of a protected 5-halo-2-methoxyphenol with 4-methylphenylboronic acid.
Proposed Synthetic Scheme:
A potential synthetic route would involve the protection of the hydroxyl group of 5-bromo-2-methoxyphenol, followed by the Suzuki-Miyaura coupling with 4-methylphenylboronic acid, and subsequent deprotection to yield the final product.
Alternative Compounds for Comparison:
For a comprehensive comparison, several structurally related compounds with documented synthesis and biological activity are considered:
-
2-Methoxy-4-methylphenol: A simpler methoxyphenol derivative.
-
Biphenyl-4-ol (4-hydroxybiphenyl): A foundational biphenyl phenol.
-
BMS-202: A biphenyl derivative known to target the PD-1/PD-L1 pathway.[4]
Table 1: Comparison of Synthetic Yields
| Compound | Synthetic Method | Key Reagents | Reported Yield (%) | Reference |
| This compound (Proposed) | Suzuki-Miyaura Coupling | 5-bromo-2-methoxyphenol (protected), 4-methylphenylboronic acid, Pd catalyst | Predicted: 70-90% | Based on[1][5] |
| 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | Schiff Base Condensation | Vanillin, p-anisidine | 95% | [6][7] |
| 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol | Schiff Base Condensation | 2-aminopyrazine, o-vanillin | 83% | [8] |
| Biphenyl compounds (general) | Suzuki-Miyaura Coupling | Aryl halides, Arylboronic acids, Pd catalyst | High conversions reported | [[“]] |
Biological Activity and Testing
Biphenyl and methoxyphenol derivatives have demonstrated a wide range of biological activities, including antioxidant, cytotoxic, and anti-inflammatory effects.[4][9] The biological potential of this compound is therefore predicted to be significant.
Cytotoxicity Assays:
Cytotoxicity is a crucial parameter for assessing the potential of a compound as a therapeutic agent or identifying its toxicity. Common methods include the MTT and LDH assays.[10][11][12]
Table 2: Comparative Cytotoxicity Data (IC50/CC50 values)
| Compound | Cell Line | Assay Type | IC50/CC50 (µM) | Reference |
| This compound (Predicted) | Various cancer cell lines | MTT/LDH | To be determined | |
| Curcumin | HSG | MTT | < Dehydrodiisoeugenol | [9] |
| Dehydrodiisoeugenol | HSG | MTT | < Isoeugenol | [9] |
| Isoeugenol | HSG | MTT | < bis-MMP | [9] |
| BMS-202 | - | - | 18 nM (PD-L1 blocking) | [4] |
| 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol | T47D breast cancer cells | MTT | 353.038 µg/mL (weak activity) | [13] |
Antioxidant Activity:
The antioxidant capacity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9]
Table 3: Comparative Antioxidant Activity
| Compound | Assay Type | Activity Metric (e.g., IC50) | Reference |
| This compound (Predicted) | DPPH | To be determined | |
| Various 2-methoxyphenols | DPPH radical-scavenging | Linear relationship with ionization potential | [9] |
| 2-methoxy-4-((4-methoxyphenilimino)methyl)phenol | DPPH | EC50 of 10.46 ppm | [6][7] |
Experimental Protocols
Synthesis of this compound (Proposed Suzuki-Miyaura Coupling)
-
Protection of 5-bromo-2-methoxyphenol: React 5-bromo-2-methoxyphenol with a suitable protecting group (e.g., methoxymethyl chloride) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Suzuki-Miyaura Coupling: In a reaction vessel under an inert atmosphere, combine the protected 5-bromo-2-methoxyphenol (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).[2][[“]]
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography.
-
Work-up: After cooling, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by column chromatography.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic hydrolysis for a MOM group) to yield this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for an MTT-based cytotoxicity assay.
Potential Signaling Pathway Involvement
Biphenyl derivatives have been shown to modulate various signaling pathways, including those involved in cancer cell survival and proliferation. For instance, some biphenyl compounds can induce dimerization of PD-L1, which may affect the AKT/mTOR pathway.[4]
Caption: Potential modulation of the PD-L1/AKT/mTOR signaling pathway by biphenyl compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity [mdpi.com]
- 9. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Confirming the Structure of 2-Methoxy-5-(4-methylphenyl)phenol: A Comparative Guide to Advanced Spectroscopic Techniques
For Immediate Release
In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic compounds is paramount. This guide provides a comparative analysis of advanced spectroscopic techniques for confirming the structure of 2-Methoxy-5-(4-methylphenyl)phenol, a biphenyl derivative of interest. By leveraging data from structurally similar compounds, we present a robust framework for researchers, scientists, and drug development professionals to characterize this and other related molecules.
Executive Summary
The structural confirmation of this compound relies on a synergistic application of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete experimental dataset for the target molecule is not publicly available, this guide constructs a detailed comparative analysis using data from close structural analogs. This approach not only allows for a confident prediction of the spectroscopic characteristics of this compound but also serves as a practical methodology for the structural determination of new chemical entities.
Spectroscopic Data: A Comparative Analysis
The following table summarizes the expected and observed spectroscopic data for this compound based on an analysis of related compounds. This comparative approach is a cornerstone of structural elucidation, where known data from similar structures inform the interpretation of new spectra.
| Spectroscopic Technique | Predicted Data for this compound | Comparative Data from Analogs |
| ¹H NMR | Aromatic Protons (Ar-H): Multiplets in the range of δ 6.8-7.5 ppm. Methoxy Protons (-OCH₃): Singlet around δ 3.8-3.9 ppm. Methyl Protons (-CH₃): Singlet around δ 2.3-2.4 ppm. Hydroxyl Proton (-OH): Broad singlet, chemical shift variable (δ 5-6 ppm), dependent on solvent and concentration. | 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol: Shows characteristic aromatic, methoxy, and methyl proton signals in similar regions. |
| ¹³C NMR | Aromatic Carbons (Ar-C): Multiple signals in the range of δ 110-160 ppm. Methoxy Carbon (-OCH₃): Signal around δ 55-56 ppm. Methyl Carbon (-CH₃): Signal around δ 20-21 ppm. | 2-Methoxy-4-methylphenol: Exhibits aromatic and methoxy carbon signals that serve as a reference for the substituted phenol ring. |
| IR Spectroscopy | O-H Stretch (Phenolic): Broad absorption band in the region of 3200-3600 cm⁻¹. C-H Stretch (Aromatic & Aliphatic): Absorptions around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. C-O Stretch (Methoxy & Phenol): Strong absorptions in the 1000-1250 cm⁻¹ range. | 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol: IR spectrum confirms the presence of O-H, C-H, C=C, and C-O functional groups through characteristic absorption bands. |
| Mass Spectrometry (EI) | Molecular Ion Peak (M⁺): Expected at m/z 214. Key Fragmentation Peaks: Loss of a methyl group (-15), loss of a methoxy group (-31), and cleavage of the biphenyl bond. | 2-Methoxy-5-methylphenol: Shows a molecular ion peak and fragmentation patterns consistent with the loss of small alkyl and methoxy fragments.[1][2] |
Experimental Protocols
The successful application of these techniques hinges on meticulous experimental execution. The following are detailed methodologies for the key experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent peaks with analyte signals.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. The sample is injected into a GC where it is vaporized and separated on a capillary column before entering the mass spectrometer. For less volatile or thermally sensitive compounds, direct infusion via a solids probe or liquid chromatography-mass spectrometry (LC-MS) can be used.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and a distinct molecular ion peak, which is crucial for determining the molecular weight.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Workflow for Structural Confirmation
The logical flow of experiments is critical for an efficient and accurate structural elucidation process. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural confirmation of an organic compound.
Conclusion
The structural confirmation of this compound is a multi-faceted process that relies on the careful application and interpretation of advanced spectroscopic data. By comparing the expected spectral features with data from known analogs, researchers can achieve a high degree of confidence in the assigned structure. This comparative guide provides the necessary framework, including data interpretation, experimental protocols, and a logical workflow, to aid scientists in their research and development endeavors. The principles outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-Methoxy-5-(4-methylphenyl)phenol
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 2-Methoxy-5-(4-methylphenyl)phenol, is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is essential to be aware of the potential hazards associated with this compound and its structural analogs. Based on data from similar compounds, this substance should be handled with caution.[1][2][3][4][5][6] It is classified as harmful if swallowed and can cause serious eye irritation, skin irritation, and potential respiratory irritation.[1][2][4][5][6]
Personal Protective Equipment (PPE) is mandatory. Always wear protective gloves, safety glasses or goggles, and a lab coat when handling this chemical.[1][2][4][5][6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2][4][5][6]
In the event of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1][4][5][6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][4][5][6]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][5][6]
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse the mouth.[4][5][6]
Quantitative Hazard Summary
For quick reference, the following table summarizes the key hazard information extrapolated from safety data sheets of structurally similar compounds.
| Hazard Classification | Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][5] |
| Serious Eye Damage/Irritation | Category 1/2 | H318/H319: Causes serious eye damage/irritation[1][2][4][5] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2][5] |
Step-by-Step Disposal Workflow
The disposal of this compound must be handled as hazardous chemical waste.[7][8][9] It is imperative that this chemical is not disposed of down the drain or in regular trash.[7][10] The following protocol outlines the necessary steps for proper disposal.
Experimental Protocol for Waste Collection and Labeling
-
Container Selection:
-
Waste Accumulation:
-
If collecting liquid waste containing this compound, use a dedicated container.
-
For solid waste, such as contaminated lab materials (e.g., weigh boats, gloves, paper towels), double-bag the materials in clearly labeled hazardous waste bags.
-
Keep the waste container closed except when adding waste.[8]
-
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label to the container.[7][9]
-
The label must include the following information:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]
-
For mixtures, list all chemical components and their approximate percentages.[7]
-
The date of waste generation.[7]
-
The name and contact information of the principal investigator or responsible person.[7]
-
The location where the waste was generated (e.g., building and room number).[7]
-
Check the appropriate hazard pictograms (e.g., harmful, irritant).[7]
-
-
Storage and Disposal Request
-
Storage:
-
Disposal Request:
-
Once the waste container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7][9]
-
This typically involves completing a specific form, either online or as a hard copy, detailing the contents of the waste container.[7]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[8][9]
-
After triple-rinsing and allowing it to air dry, the original container can typically be disposed of in the regular trash after defacing the label.[8][9]
-
Visualizing the Disposal Process
To further clarify the procedural flow, the following diagram illustrates the key decision points and actions required for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 2-Methoxy-5-(4-methylphenyl)phenol
Disclaimer: The following information pertains to 2-Methoxy-5-methylphenol (CAS RN: 1195-09-1) . A comprehensive search did not yield a specific Safety Data Sheet (SDS) for "2-Methoxy-5-(4-methylphenyl)phenol." Given the structural similarity, this guide is provided as a safety reference for a closely related and more common compound. It is imperative to consult the specific SDS provided by the manufacturer for any chemical before handling.
This guide furnishes drug development professionals, researchers, and scientists with crucial safety protocols, operational plans, and disposal procedures for handling 2-Methoxy-5-methylphenol. Adherence to these guidelines is paramount for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
2-Methoxy-5-methylphenol is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls
Operations involving 2-Methoxy-5-methylphenol should be conducted in a well-ventilated area.[2] A fume hood is required when handling the concentrated solid or preparing solutions.[2] Eyewash stations and safety showers must be readily accessible in the immediate work area.[2]
Recommended Personal Protective Equipment
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling 2-Methoxy-5-methylphenol.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn when there is a significant risk of splashing.[2] | Protects against serious eye irritation and damage from splashes.[1][2] |
| Hand Protection | For incidental contact with dilute solutions (<10%), double-gloving with nitrile exam-style gloves is recommended. For handling concentrated solutions or the solid form, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves. | Phenolic compounds can penetrate standard laboratory gloves. Layering provides enhanced protection. Chloroform, often used with phenols, readily penetrates nitrile gloves. |
| Skin and Body Protection | A fully buttoned laboratory coat is required. For tasks with a high splash potential, a butyl rubber or neoprene apron should be worn over the lab coat. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | Not typically required when handling small quantities in a well-ventilated area or fume hood. If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of respiratory tract irritation.[1] |
Glove Compatibility for Phenolic Compounds
| Glove Material | General Recommendation for Phenolic Compounds |
| Nitrile (8mil or thicker) | Suitable for incidental contact with dilute solutions; double-gloving is recommended. |
| Neoprene | Good resistance; recommended for handling concentrated solutions. |
| Butyl Rubber | Excellent resistance; recommended for handling concentrated solutions and for spill cleanup. |
| Viton/Butyl Blend | Excellent resistance; particularly recommended when working with mixtures of phenol and chloroform. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of 2-Methoxy-5-methylphenol is essential for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of 2-Methoxy-5-methylphenol.
Disposal Plan
All materials contaminated with 2-Methoxy-5-methylphenol, including unused product, reaction mixtures, and contaminated PPE, are considered hazardous waste.[3]
Waste Segregation and Collection:
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name and hazard warnings.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by the institution's environmental health and safety department. Do not dispose of down the drain.[2]
Experimental Protocols
While a wide range of specific experimental protocols is beyond the scope of this guide, the following provides a general framework for the use of 2-Methoxy-5-methylphenol in a synthesis reaction, based on common laboratory practices for similar compounds.
General Protocol for a Reaction Using 2-Methoxy-5-methylphenol as a Starting Material:
-
Preparation:
-
Set up the reaction apparatus in a fume hood.
-
Ensure all glassware is clean and dry.
-
Don all required PPE as outlined in the table above.
-
-
Reagent Addition:
-
Carefully weigh the required amount of 2-Methoxy-5-methylphenol in a weigh boat and transfer it to the reaction vessel.
-
Add the reaction solvent and other reagents to the reaction vessel as per the specific experimental procedure.
-
-
Reaction:
-
Commence stirring and heating (if required).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully, if necessary.
-
Perform the extraction, washing, and drying steps as required by the specific protocol. All aqueous layers should be considered contaminated and disposed of as hazardous waste.
-
-
Purification:
-
Purify the crude product using the appropriate method (e.g., column chromatography, recrystallization).
-
Collect all purification waste streams for proper disposal.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and the work area with an appropriate solvent, followed by soap and water.
-
Dispose of all cleaning materials as hazardous waste.
-
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
Emergency Response Workflow
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
